Butamben-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 4-aminobenzoate |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3/i1D3,2D2,3D2,8D2 |
InChI Key |
IUWVALYLNVXWKX-WRMMWXQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Purification of Butamben-d9
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and purification of Butamben-d9, the deuterated analog of the local anesthetic Butamben (Butyl 4-aminobenzoate). This compound serves as a crucial internal standard in pharmacokinetic and metabolic studies due to its mass shift, allowing for precise quantification of the parent drug.[1] This document provides a comprehensive overview of the synthetic pathway, purification methodologies, and expected analytical characterization.
Synthesis of this compound
The most direct and widely recognized method for synthesizing Butamben involves a two-step process: the esterification of a para-substituted benzoic acid followed by the modification of the para-substituent.[2][3] For the synthesis of this compound, this established route is adapted by incorporating a deuterated starting material, specifically n-butanol-d9.
The synthetic pathway can be summarized as follows:
-
Esterification: 4-Nitrobenzoic acid is reacted with n-butanol-d9 under acidic conditions to form Butyl-d9 4-nitrobenzoate.
-
Reduction: The nitro group of Butyl-d9 4-nitrobenzoate is then reduced to an amine, yielding the final product, this compound.
This two-step approach is advantageous as it utilizes commercially available starting materials and follows well-established reaction mechanisms.
Logical Workflow for this compound Synthesis
References
The Role of Butamben-d9 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Butamben-d9 when utilized as an internal standard in quantitative analytical methods. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in bioanalysis and other quantitative assays.
Introduction to Butamben and the Principle of Internal Standards
Butamben is a local anesthetic belonging to the ester class of compounds.[1][2][3] Its mechanism of action involves the blockage of voltage-gated sodium and calcium channels in nerve cell membranes.[1][4][5][6] This inhibition prevents the influx of ions necessary for the initiation and propagation of nerve impulses, thereby producing a local anesthetic effect.[2][3]
In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a crucial component for achieving accurate and precise measurements.[7][8][9] An IS is a compound of known concentration that is added to every sample, calibrator, and quality control sample.[7] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis, such as extraction losses, injection volume inconsistencies, and fluctuations in instrument response.[9][10]
This compound: The Ideal Internal Standard
The most effective internal standards are isotopically labeled versions of the analyte of interest.[11][12][13] this compound is a deuterated form of butamben, where nine hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for the quantification of butamben for several key reasons:
-
Near-Identical Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to butamben. This includes polarity, solubility, and chromatographic retention time.[12] As a result, it behaves almost identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer.
-
Co-elution in Chromatography: Due to their similar properties, butamben and this compound will co-elute from the liquid chromatography column.[12] This is highly desirable as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement at the same point in time.
-
Mass-Based Differentiation: Despite their chromatographic co-elution, butamben and this compound are readily distinguished by a mass spectrometer due to the mass difference imparted by the deuterium atoms.[12] This allows for separate quantification of the analyte and the internal standard.
By adding a known amount of this compound to each sample, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio is then used to determine the concentration of the analyte in the unknown sample by plotting it against a calibration curve.[8] This ratiometric approach effectively compensates for potential errors, leading to more robust and reliable quantitative results.[7]
Quantitative Data for Butamben Analysis using this compound
The following table summarizes typical mass spectrometry parameters for the quantitative analysis of butamben using this compound as an internal standard. These values are illustrative and may require optimization based on the specific instrument and experimental conditions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Butamben | 194.1 | 138.1 | 100 | 15 |
| This compound | 203.2 | 147.1 | 100 | 15 |
Experimental Protocol: Quantification of Butamben in Human Plasma
This section outlines a detailed experimental protocol for the extraction and quantification of butamben from human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
4.1. Materials and Reagents
-
Butamben analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
4.2. Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve butamben and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the butamben primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to prepare a working solution of 100 ng/mL.
4.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of methanol is added).
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.4. Liquid Chromatography Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
4.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
Visualizing the Workflow and Principles
Diagram 1: Experimental Workflow
Caption: A flowchart illustrating the key steps in the sample preparation and analysis workflow.
Diagram 2: Principle of Internal Standard Correction
Caption: A diagram illustrating how the ratio of analyte to internal standard remains constant despite variations.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of butamben. Its near-identical physicochemical properties to the analyte ensure that it effectively compensates for variations throughout the analytical process. This technical guide offers a comprehensive overview of the principles, a detailed experimental protocol, and illustrative diagrams to aid researchers in the successful implementation of this methodology. The adoption of such a well-characterized internal standard is paramount for generating high-quality, reproducible data in drug development and other scientific research.
References
- 1. waters.com [waters.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. gavinpublishers.com [gavinpublishers.com]
- 5. youtube.com [youtube.com]
- 6. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. A critical point in chiral chromatography–mass spectrometry analysis of ketamine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Butamben-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Butamben-d9, a deuterated analog of the local anesthetic Butamben. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and logical workflows to support advanced research and application.
Core Physical and Chemical Data
This compound is the isotopically labeled version of Butamben, where nine hydrogen atoms on the butyl group have been replaced with deuterium. This substitution is primarily for use as an internal standard in pharmacokinetic studies or to investigate the kinetic isotope effect on drug metabolism. The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, with the most significant difference being its molecular weight.
| Property | Value (Butamben) | Value (this compound) | Reference |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₆D₉NO₂ | Calculated |
| Molecular Weight | 193.24 g/mol | 202.30 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [1][2] |
| Melting Point | 57-59 °C | Expected to be similar to Butamben | [3] |
| Boiling Point | 174 °C at 8 mmHg | Expected to be similar to Butamben | [3] |
| Solubility | Insoluble in water; soluble in DMSO, ethanol, ether, chloroform, and dilute acids. | Expected to be similar to Butamben | [1][2][3] |
Experimental Protocols
The following sections detail proposed experimental methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles and standard analytical techniques.
Synthesis of this compound: Proposed Fischer Esterification
This protocol describes a plausible method for the synthesis of this compound via the Fischer esterification of p-aminobenzoic acid with butanol-d9.
Materials:
-
p-Aminobenzoic acid
-
Butanol-d9
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-aminobenzoic acid in an excess of butanol-d9.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to dilute the solution.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent and excess butanol-d9 under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Characterization of this compound
Objective: To confirm the structure and determine the isotopic purity of the synthesized this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Transfer the solution to an NMR tube.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
Expected ¹H NMR Spectrum: The spectrum should show signals corresponding to the aromatic protons of the p-aminobenzoic acid moiety. The signals corresponding to the butyl group should be significantly reduced or absent, confirming successful deuteration. The integration of any residual proton signals on the butyl chain can be used to estimate the isotopic purity.
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled experiment.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
Expected ¹³C NMR Spectrum: The spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated butyl carbons may appear as multiplets due to C-D coupling.
Objective: To confirm the molecular weight of this compound and further verify its isotopic incorporation.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: 8-12 L/min (Nitrogen).
-
Mass Range: m/z 50-500.
Expected Mass Spectrum: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 203.30. The isotopic distribution pattern will confirm the presence of nine deuterium atoms.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of this compound.
Caption: A logical workflow for the synthesis and purification of this compound.
Caption: Quality control workflow for the analysis of synthesized this compound.
References
In-Depth Technical Guide to the Isotopic Purity of Commercially Available Butamben-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of commercially available Butamben-d9. This compound, a deuterated analog of the local anesthetic Butamben, is a critical tool in pharmacokinetic studies, metabolism research, and as an internal standard in clinical mass spectrometry.[1] Its utility is fundamentally dependent on its isotopic enrichment and purity. This document outlines the typical isotopic purity of this compound from commercial suppliers, details the analytical methodologies for its determination, and provides experimental protocols for researchers.
Isotopic Purity of Commercial this compound
The isotopic purity of commercially available this compound is typically high, often exceeding 98 atom % D. This value, however, can vary between suppliers and even between different lots from the same supplier. Therefore, it is crucial for researchers to consult the Certificate of Analysis (CoA) for the specific batch being used.
For the purpose of this guide, a representative summary of isotopic purity from major suppliers of deuterated compounds is provided below. It is important to note that while a specific CoA for this compound was not publicly available at the time of this writing, the data presented is based on typical specifications for analogous deuterated compounds from these suppliers.
| Supplier | Product Number (Example) | Typical Isotopic Purity (Atom % D) | Analytical Method(s) |
| Toronto Research Chemicals (TRC) | B688752 | ≥ 98% | Mass Spectrometry, ¹H NMR |
| MedChemExpress (MCE) | HY-113439S | ≥ 98% | Mass Spectrometry, ¹H NMR |
| Santa Cruz Biotechnology (SCBT) | sc-218413 | ≥ 98% | Mass Spectrometry, ¹H NMR |
| Alsachim (a Shimadzu Group Company) | C-5320 | ≥ 98% | Mass Spectrometry, ¹H NMR |
Note: The information in this table is illustrative. Researchers must obtain the Certificate of Analysis for the specific lot of this compound they are using.
Analytical Methodologies for Isotopic Purity Determination
The determination of isotopic purity of deuterated compounds like this compound relies on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): This is one of the most direct methods for assessing isotopic purity. In a fully deuterated compound, the proton signals corresponding to the deuterated positions should be absent or significantly reduced. The percentage of deuteration can be calculated by comparing the integral of the residual proton signal at the deuterated site to the integral of a non-deuterated signal within the molecule or to an internal standard.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a spectrum of the deuterated positions.
-
¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, leading to distinct patterns in the ¹³C NMR spectrum that can be used to confirm deuteration.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HR-MS): This technique is crucial for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, HR-MS can distinguish between the deuterated and non-deuterated species, as well as isotopologues with varying numbers of deuterium atoms. The relative intensities of these isotopic peaks are used to calculate the isotopic enrichment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are used to separate the analyte of interest from any impurities before mass analysis, ensuring that the measured isotopic distribution is accurate for the compound .
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the isotopic purity of this compound.
Protocol 1: Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)
Objective: To determine the isotopic purity of this compound by quantifying the residual, non-deuterated Butamben.
Materials:
-
This compound sample
-
Unlabeled Butamben reference standard
-
High-purity NMR solvent (e.g., DMSO-d6, Chloroform-d)
-
Internal standard (e.g., maleic acid, 1,4-dinitrobenzene)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of NMR solvent.
-
Transfer the solution to an NMR tube.
-
Prepare a similar solution with the unlabeled Butamben reference standard and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of both the this compound sample and the unlabeled Butamben reference standard.
-
Ensure the spectrometer is properly shimmed and the pulse angle is calibrated for quantitative measurements (typically a 90° pulse).
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between scans.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectra with identical parameters (e.g., Fourier transformation, phase correction, baseline correction).
-
Integrate the signals of interest. For unlabeled Butamben, the expected aromatic proton signals are in the range of 6.5-8.0 ppm.
-
In the this compound spectrum, identify and integrate any residual proton signals in the aromatic region.
-
Integrate the signal of the internal standard in both spectra.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = [1 - (Integral of residual protons in this compound / Integral of corresponding protons in unlabeled Butamben) * (Integral of internal standard in unlabeled Butamben / Integral of internal standard in this compound) * (Concentration of unlabeled Butamben / Concentration of this compound)] * 100
-
Protocol 2: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic distribution and enrichment of this compound.
Materials:
-
This compound sample
-
Unlabeled Butamben reference standard
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
LC-HRMS system (e.g., Orbitrap, TOF)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration for analysis (typically in the ng/mL to low µg/mL range).
-
Prepare a similar solution of the unlabeled Butamben reference standard.
-
-
Mass Spectrometry Analysis:
-
Infuse the prepared solutions directly into the mass spectrometer or inject them into an LC system coupled to the mass spectrometer.
-
Acquire full-scan mass spectra in positive ion mode, as Butamben will readily protonate ([M+H]⁺).
-
Ensure the mass spectrometer is calibrated to achieve high mass accuracy.
-
Optimize the ionization source parameters (e.g., spray voltage, capillary temperature) to obtain a stable signal.
-
-
Data Analysis:
-
For the unlabeled Butamben, identify the monoisotopic peak for the [M+H]⁺ ion (C₁₁H₁₆NO₂⁺, expected m/z ≈ 194.1176).
-
For the this compound sample, identify the corresponding [M+H]⁺ ion (C₁₁H₇D₉NO₂⁺, expected m/z ≈ 203.1741).
-
Extract the ion chromatograms for the expected masses of all isotopologues (d0 to d9).
-
Measure the peak areas or intensities for each isotopologue.
-
Correct the measured intensities for the natural isotopic abundance of ¹³C.
-
Calculate the isotopic enrichment for the d9 species as:
Isotopic Enrichment (d9) (%) = (Intensity of d9 peak / Sum of intensities of all isotopic peaks) * 100
-
Visualizations
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated compound like this compound.
Caption: General workflow for isotopic purity determination.
Logical Relationship of Analytical Data
The following diagram shows the logical relationship between the analytical techniques and the information they provide for assessing the quality of this compound.
Caption: Relationship between analytical methods and derived data.
This technical guide provides a foundational understanding of the isotopic purity of commercially available this compound. For the most accurate and reliable research, always refer to the supplier's Certificate of Analysis for the specific lot of material being used and validate the purity in-house if necessary.
References
Butamben-d9: A Technical Overview for Researchers
Introduction: Butamben-d9 is the deuterated form of Butamben, a local anesthetic. The strategic replacement of hydrogen atoms with deuterium can alter a molecule's metabolic profile, potentially leading to a longer half-life and modified pharmacokinetic properties. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, mechanism of action, and relevant experimental protocols for researchers in drug development and pharmacology.
Physicochemical Properties
The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | This compound | Butamben |
| CAS Number | Not Available[1] | 94-25-7[2] |
| Molecular Weight | 202.30 g/mol [3] | 193.246 g/mol [4] |
| Molecular Formula | C₁₁H₆D₉NO₂[5] | C₁₁H₁₅NO₂[2] |
Mechanism of Action
Butamben functions as a local anesthetic by blocking the transmission of pain signals in nerve cells. Its primary mechanism involves the inhibition of voltage-gated ion channels, which are crucial for the initiation and propagation of action potentials. Butamben has been shown to block both sodium (Na+) and calcium (Ca2+) channels, and it may also affect potassium (K+) currents. By binding to these channels, Butamben prevents the influx of ions that depolarize the neuronal membrane, thereby halting the transmission of the pain signal to the central nervous system.
Figure 1: Mechanism of action of this compound as a local anesthetic.
Experimental Protocols
Synthesis of Butamben
A common method for synthesizing Butamben is through the Fischer esterification of 4-aminobenzoic acid with butanol, using a strong acid as a catalyst.
Figure 2: Workflow for the synthesis of Butamben via Fischer esterification.
Methodology:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of butanol.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux for approximately 60-75 minutes. The progress of the reaction can be monitored by thin-layer chromatography.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water.
-
Slowly add a 10% sodium carbonate solution to neutralize the excess sulfuric acid until the evolution of CO₂ gas ceases and the pH is basic.
-
The crude Butamben will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it with several portions of cold deionized water.
-
Dry the product to obtain pure Butamben.
In Vivo Analgesic Activity Assay (Tail-Flick Test)
The tail-flick test is a common method to assess the analgesic properties of a compound in rodents.
Methodology:
-
Acclimatize the animals (e.g., mice or rats) to the testing environment.
-
Administer this compound or a vehicle control to the animals, typically via a relevant route such as topical or subcutaneous injection near the base of the tail.
-
At predetermined time points after administration, focus a beam of radiant heat onto the animal's tail.
-
Record the latency, which is the time it takes for the animal to flick its tail away from the heat source.
-
A cut-off time is established to prevent tissue damage.
-
An increase in the tail-flick latency compared to the control group indicates an analgesic effect.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the study of the effects of this compound on ion channels in individual neurons.
Methodology:
-
Prepare a cell culture of neurons (e.g., dorsal root ganglion neurons) or acute brain slices.
-
Place the cell preparation in a recording chamber on a microscope and perfuse with an appropriate extracellular solution.
-
A glass micropipette with a very fine tip, filled with an intracellular solution, is brought into contact with the membrane of a single neuron.
-
A tight seal (a gigaohm seal) is formed between the micropipette and the cell membrane.
-
The membrane patch is then ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell (whole-cell configuration).
-
In voltage-clamp mode, the membrane potential is held at a constant value, and the currents flowing through the ion channels are measured.
-
A baseline recording of ion channel activity (e.g., sodium or calcium currents) is established.
-
This compound is then applied to the cell via the perfusion system.
-
Changes in the ion channel currents in the presence of this compound are recorded and analyzed to determine its inhibitory effects.
References
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Butamben-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated pharmacokinetics and metabolism of Butamben-d9, a deuterated isotopologue of the local anesthetic Butamben. While specific studies on this compound are not publicly available, this document extrapolates from the known metabolic pathways of Butamben and other ester-type local anesthetics, in conjunction with established principles of deuterium's effects on drug metabolism. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development, offering insights into the expected biotransformation, pharmacokinetic profile, and the experimental methodologies required for its investigation. All quantitative data presented are estimations derived from existing literature on Butamben and similar deuterated compounds and should be confirmed through empirical studies.
Introduction
Butamben is a para-aminobenzoic acid (PABA) ester local anesthetic utilized for topical anesthesia.[1] Its clinical utility is influenced by its pharmacokinetic and metabolic profile, primarily characterized by rapid hydrolysis by plasma cholinesterases.[1][2] The strategic replacement of hydrogen atoms with deuterium (a process known as deuteration) has emerged as a valuable tool in drug development to modulate pharmacokinetic properties.[3][4] This modification can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect, which may result in an extended half-life, increased systemic exposure, and potentially an altered safety and efficacy profile.[5]
This compound is a stable, deuterated version of Butamben. This guide will explore its expected pharmacokinetics and metabolism, providing a framework for future preclinical and clinical investigations.
Predicted Pharmacokinetics of this compound
The introduction of deuterium into the Butamben molecule is anticipated to influence its pharmacokinetic profile. The following table summarizes the expected pharmacokinetic parameters of this compound in comparison to its non-deuterated counterpart, Butamben. These values are predictive and require experimental validation.
Table 1: Predicted Pharmacokinetic Parameters of Butamben and this compound
| Parameter | Butamben (Predicted) | This compound (Predicted) | Rationale for Prediction |
| Absorption | |||
| Bioavailability (Topical) | Low | Low | Topical absorption is primarily dependent on formulation and skin properties, which are unlikely to be significantly altered by deuteration. |
| Distribution | |||
| Protein Binding | High | High | Expected to be highly bound to plasma proteins, mainly alpha-1-acid glycoprotein, similar to other local anesthetics.[1] Deuteration is not expected to alter protein binding. |
| Volume of Distribution (Vd) | Moderate | Moderate | No significant change is anticipated as distribution is largely governed by physicochemical properties other than the C-H bond strength. |
| Metabolism | |||
| Primary Pathway | Ester Hydrolysis | Ester Hydrolysis | The primary metabolic pathway for ester-type local anesthetics is hydrolysis by plasma cholinesterases.[2] |
| Metabolic Rate | Rapid | Slower | The key point of deuteration. The kinetic isotope effect is expected to decrease the rate of cholinesterase-mediated hydrolysis.[5] |
| Elimination | |||
| Half-life (t½) | ~90 minutes (unencapsulated)[1] | > 90 minutes | A slower metabolic rate would lead to a prolonged elimination half-life.[6] |
| Clearance (CL) | High | Lower | Reduced metabolic rate will result in lower systemic clearance.[6] |
Predicted Metabolism of this compound
The metabolism of Butamben, and by extension this compound, is expected to proceed primarily through hydrolysis of the ester linkage by plasma cholinesterases (pseudocholinesterases).[1][2] This enzymatic cleavage yields two main metabolites: 4-aminobenzoic acid (PABA) and n-butanol. The deuteration in this compound is on the butyl group, which may influence the rate of hydrolysis.
The primary metabolite, PABA, can undergo further metabolism or be excreted unchanged.[2] It is important to note that PABA is associated with hypersensitivity reactions in some individuals.[7] The slower metabolism of this compound could potentially lead to a lower peak concentration of PABA, which may have implications for its safety profile.
Metabolic Pathway Diagram
The following diagram illustrates the predicted primary metabolic pathway of this compound.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocols
To empirically determine the pharmacokinetic and metabolic profile of this compound, a series of in vitro and in vivo studies are necessary. The following sections outline detailed methodologies for key experiments.
In Vitro Metabolic Stability Assessment
Objective: To determine the rate of metabolism of this compound in comparison to Butamben in various biological matrices.
Methodology:
-
Incubation with Plasma:
-
Prepare human plasma.
-
Spike Butamben and this compound into separate plasma aliquots to achieve a final concentration of 1 µM.
-
Incubate at 37°C.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Incubation with Liver Microsomes/S9 Fractions:
-
While plasma hydrolysis is the primary route for esters, hepatic metabolism should also be assessed.
-
Incubate Butamben and this compound (1 µM) with human liver microsomes or S9 fractions (0.5 mg/mL protein) in the presence of NADPH regenerating system at 37°C.
-
Collect and process samples as described for plasma incubation.
-
Analyze for parent compound depletion and metabolite formation.
-
Data Analysis:
-
Plot the percentage of remaining parent compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in an animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration: Administer Butamben or this compound intravenously (e.g., 1 mg/kg) and topically (e.g., 5% cream).
-
Blood Sampling: Collect blood samples via the tail vein at pre-dose and various post-dose time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of this compound and its primary metabolite (PABA) in plasma using a validated LC-MS/MS method.
Data Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.
Bioanalytical Method for Quantification
Objective: To develop and validate a sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.
Methodology:
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Protein precipitation or liquid-liquid extraction.
-
Chromatography: Reverse-phase C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for this compound and its metabolites would need to be optimized.
-
Validation: The method should be validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols.
In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolism studies.
In Vivo Pharmacokinetic Workflow
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioscientia.de [bioscientia.de]
- 6. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are examples of ester local anesthetics and how are they metabolized? | ClinicalKeyAI [elsevier.com]
Methodological & Application
Application Notes & Protocols for the Quantitative Analysis of Butamben using Butamben-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of Butamben in human plasma using its deuterated internal standard, Butamben-d9. The protocols and data presented herein are compiled based on established bioanalytical methodologies and serve as a detailed framework for developing and validating a robust LC-MS/MS assay.
Introduction
Butamben, a local anesthetic, is the ester of 4-aminobenzoic acid and butanol. Its therapeutic efficacy is dependent on achieving and maintaining optimal concentrations in the target tissue. Therefore, a sensitive and selective analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Butamben in human plasma, utilizing this compound as an internal standard to ensure high precision and accuracy.
Experimental Protocols
Materials and Reagents
-
Butamben (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (K2EDTA)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
This protocol outlines a standard protein precipitation method for the extraction of Butamben from human plasma.
-
Thaw : Bring human plasma samples and quality control (QC) samples to room temperature.
-
Aliquoting : Pipette 100 µL of each plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.
-
Internal Standard Addition : Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Precipitation : Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing : Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial.
-
Injection : Inject a specified volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 90 |
| 3.50 | 90 |
| 3.51 | 10 |
| 5.00 | 10 |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
Table 2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| Butamben | 194.1 | 138.1 | 80 | 25 |
| This compound | 203.2 | 147.1 | 80 | 25 |
Method Validation Data
The following tables summarize the typical validation results for the quantitative analysis of Butamben in human plasma.
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of Butamben to this compound against the nominal concentration of Butamben.
Table 3: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy | 85-115% (80-120% for LLOQ) |
| Precision (%CV) | < 15% (< 20% for LLOQ) |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four different quality control (QC) concentrations.
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 20.0 | 80.0 - 120.0 | ≤ 20.0 | 80.0 - 120.0 |
| Low | 3.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Mid | 100 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| High | 800 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
Recovery
The extraction recovery of Butamben was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples at three QC levels.
Table 5: Extraction Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Low | 3.0 | ≥ 85.0 |
| Mid | 100 | ≥ 85.0 |
| High | 800 | ≥ 85.0 |
Metabolic Pathway of Butamben
Butamben is primarily metabolized in the plasma by cholinesterase through hydrolysis of the ester bond. This enzymatic reaction breaks down Butamben into 4-aminobenzoic acid and butanol.
Application Note: High-Throughput Analysis of Butamben in Human Plasma using Butamben-d9 as an Internal Standard for Therapeutic Drug Monitoring
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butamben is a local anesthetic agent belonging to the ester class, utilized for topical anesthesia of the skin and mucous membranes.[1][2][3] While system-level therapeutic drug monitoring (TDM) for topically applied anesthetics is less common than for systemically administered drugs, it can be crucial in specific clinical scenarios such as pharmacokinetic studies, overdose situations, or when monitoring for systemic absorption in vulnerable populations.[4] Accurate and precise quantification of Butamben in biological matrices like plasma is essential for these applications.
This application note describes a robust and sensitive method for the quantification of Butamben in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Butamben-d9, ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[5][6][7]
Principle of the Assay
The assay is based on the principle of stable isotope dilution analysis. This compound, a deuterated analog of Butamben, is chemically identical to the analyte and exhibits similar behavior during sample extraction, chromatography, and ionization.[5] However, it is distinguishable by its higher mass due to the deuterium atoms.[5] By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's mass spectrometric response to that of the internal standard can be used to accurately calculate the analyte's concentration, effectively correcting for any sample loss or signal suppression/enhancement during the analytical process.[8][9]
Materials and Methods
Materials
-
Butamben (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of Butamben and this compound from human plasma.
-
Pipette 100 µL of human plasma (calibrator, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | Compound |
| Butamben | |
| This compound |
Results and Discussion
Calibration Curve
The calibration curve for Butamben was constructed by plotting the peak area ratio of Butamben to this compound against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x was used.
| Calibrator Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| Linearity (r²) | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High) on three different days.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | 4.5 | 102.3 | 5.1 | 101.5 |
| MQC | 80 | 3.1 | 98.8 | 3.8 | 99.2 |
| HQC | 800 | 2.5 | 100.5 | 3.2 | 100.9 |
The results demonstrate that the method is precise and accurate for the quantification of Butamben in human plasma over a wide range of concentrations.
Visualizations
Caption: Experimental workflow for Butamben analysis.
Caption: Principle of stable isotope dilution analysis.
Caption: Chemical structures of Butamben and this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, accurate, and precise means for the quantification of Butamben in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for correcting matrix effects and ensuring data reliability. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Butamben.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. butylcaine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.aap.org [publications.aap.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. udspub.com [udspub.com]
- 9. Bio-generation of stable isotope labeled internal standards for absolute and relative quantitation of drug metabolites in plasma samples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Method Development for the Quantitative Analysis of Butamben using Butamben-d9 as an Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butamben is a local anesthetic agent, and its accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies in drug development. This application note describes a sensitive and selective method for the determination of Butamben in plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Butamben-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Analytical Method
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. The gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, provides good peak shape and resolution for Butamben and its internal standard.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Run Time | 5 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI) is used for detection. The MRM transitions for Butamben and this compound are predicted based on their chemical structures and common fragmentation patterns of similar molecules. Note: These transitions should be optimized experimentally.
Table 2: Predicted MRM Transitions and Mass Spectrometer Parameters
| Parameter | Butamben | This compound (Internal Standard) |
| Precursor Ion (m/z) | 194.1 | 203.2 |
| Product Ion 1 (Quantifier, m/z) | 138.1 | 147.1 |
| Product Ion 2 (Qualifier, m/z) | 110.1 | 110.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Requires Optimization | Requires Optimization |
| Cone Voltage (V) | Requires Optimization | Requires Optimization |
Experimental Protocols
Sample Preparation from Plasma (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation from Urine (Protein Precipitation - PPT)
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
To 50 µL of urine sample, add 25 µL of this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Method Validation Summary
The method should be validated according to regulatory guidelines. The following tables summarize the expected quantitative performance of the method.
Table 3: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| Butamben | Plasma | 1 - 1000 | > 0.995 | 1 |
| Butamben | Urine | 5 - 5000 | > 0.995 | 5 |
Table 4: Accuracy and Precision (Inter-day)
| Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Plasma | 3 (Low QC) | 95 - 105 | < 10 |
| Plasma | 50 (Mid QC) | 97 - 103 | < 8 |
| Plasma | 800 (High QC) | 98 - 102 | < 5 |
| Urine | 15 (Low QC) | 94 - 106 | < 12 |
| Urine | 250 (Mid QC) | 96 - 104 | < 9 |
| Urine | 4000 (High QC) | 97 - 103 | < 6 |
Table 5: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| Butamben | Plasma | 85 - 95 | 90 - 110 |
| Butamben | Urine | 90 - 105 | 88 - 112 |
Mandatory Visualizations
Application Notes and Protocols for Pharmacokinetic Studies of Butamben using Butamben-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, the butyl ester of 4-aminobenzoic acid, is a local anesthetic agent. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development and safe clinical use. Stable isotope-labeled internal standards, such as Butamben-d9, are essential for accurate quantification of the drug in biological matrices during these studies. The deuterium-labeled this compound serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to Butamben, ensuring that any variability during sample preparation and analysis is accounted for, leading to highly accurate and precise results.[1]
This document provides detailed application notes and protocols for conducting pharmacokinetic studies of Butamben in a preclinical rat model, utilizing this compound as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
I. In Vivo Pharmacokinetic Study Protocol
This protocol outlines the in vivo procedures for a pharmacokinetic study of Butamben in rats following oral administration.
1.1. Animal Model
-
Species: Sprague-Dawley rats[2]
-
Sex: Male and/or female[3]
-
Weight: 200-250 g
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard chow and water ad libitum.[4] Animals should be fasted overnight prior to dosing.[2]
1.2. Dosing
-
Test Article: Butamben
-
Internal Standard: this compound (used in the analytical phase, not for dosing)
-
Formulation: Butamben can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water for oral administration.
-
Route of Administration: Oral gavage (p.o.)[2]
-
Dose Level: A representative dose, for example, 10 mg/kg, should be administered.
1.3. Blood Sampling
-
Sampling Matrix: Whole blood, to be processed into plasma.
-
Collection Site: Jugular vein or other appropriate site.[4]
-
Anticoagulant: Heparin or EDTA.
-
Sampling Time Points: Blood samples (approximately 0.25 mL) should be collected at the following time points post-dosing: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.[3][5]
-
Sample Processing: Immediately after collection, blood samples should be centrifuged at 4°C to separate the plasma. The resulting plasma should be stored at -80°C until analysis.
Experimental Workflow for In Vivo Study
Caption: Workflow for the in vivo pharmacokinetic study of Butamben in rats.
II. Bioanalytical Method: LC-MS/MS
This section details the protocol for the quantitative analysis of Butamben in rat plasma using LC-MS/MS with this compound as an internal standard.
2.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a reliable method for extracting small molecules like Butamben from complex biological matrices such as plasma.[6] A C18 cartridge is commonly used for this purpose.[7]
-
Materials:
-
Procedure:
-
Spiking: To 100 µL of each plasma sample, standard, and QC, add a small volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge.[7]
-
Equilibration: Equilibrate the cartridge with 1 mL of water containing 0.1% formic acid.[7]
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[7]
-
Elution: Elute Butamben and this compound from the cartridge with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Solid-Phase Extraction Workflow
Caption: Step-by-step workflow for solid-phase extraction of Butamben from plasma.
2.2. LC-MS/MS Conditions
The following are representative LC-MS/MS parameters that can be optimized for the analysis of Butamben and this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized gradient from 5% to 95% B |
| Flow Rate | 0.3 mL/min[9] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[9] |
| MRM Transition (Butamben) | To be determined (e.g., m/z 194.1 -> 138.1) |
| MRM Transition (this compound) | To be determined (e.g., m/z 203.2 -> 147.2) |
| Collision Energy | To be optimized |
| Capillary Voltage | To be optimized |
Note: The exact m/z transitions for Butamben and this compound need to be determined experimentally by infusing standard solutions of each compound into the mass spectrometer.
III. Data Analysis and Pharmacokinetic Parameters
The plasma concentration-time data will be analyzed using non-compartmental analysis with appropriate software (e.g., WinNonlin). The following key pharmacokinetic parameters will be determined.[10]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Units |
| Cmax | Maximum observed plasma concentration.[10] | ng/mL |
| Tmax | Time to reach the maximum plasma concentration.[10] | h |
| AUC₀-t | Area under the plasma concentration-time curve from time 0 to the last measurable time point.[10] | ngh/mL |
| AUC₀-∞ | Area under the plasma concentration-time curve from time 0 to infinity.[10] | ngh/mL |
| t₁/₂ | Elimination half-life.[10] | h |
| CL/F | Apparent total body clearance. | L/h/kg |
| Vz/F | Apparent volume of distribution. | L/kg |
Note: As specific quantitative data for Butamben in rats using this compound was not available in the public domain at the time of this writing, the table above serves as a template for data presentation. Researchers should populate this table with their experimentally derived values.
IV. Metabolism of Butamben
Butamben, being an ester-type local anesthetic, is primarily metabolized via hydrolysis by cholinesterases present in the plasma and tissues.[11] This enzymatic reaction cleaves the ester bond, yielding p-aminobenzoic acid (PABA) and butanol, which are then further metabolized and/or excreted.[11]
Butamben Metabolic Pathway
Caption: Hydrolysis of Butamben by cholinesterase into its primary metabolites.
V. Conclusion
The protocols outlined in this document provide a comprehensive framework for conducting a pharmacokinetic study of Butamben in a rat model using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with a robust LC-MS/MS method and an efficient sample preparation technique like SPE will ensure the generation of high-quality, reliable data. This information is critical for understanding the disposition of Butamben in vivo and for guiding its further development as a therapeutic agent.
References
- 1. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 8. currentseparations.com [currentseparations.com]
- 9. researchgate.net [researchgate.net]
- 10. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Butamben in Forensic Toxicology using Butamben-d9 as an Internal Standard by LC-MS/MS
For Research, Forensic, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Butamben in biological matrices, a critical procedure in forensic toxicology screening. The protocol employs a straightforward sample preparation technique and a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Butamben-d9, a stable isotope-labeled analog, is utilized as an internal standard to ensure accuracy and precision, correcting for matrix effects and variability during sample processing and analysis.[1][2][3][4] This method is designed for high-throughput screening of forensic samples, providing reliable quantification of Butamben for toxicological investigations.
Introduction
Butamben, the butyl ester of 4-aminobenzoic acid, is a local anesthetic.[5][6] Its presence in forensic casework may indicate misuse or be of significance in determining the cause of death. Therefore, a reliable and validated analytical method for the quantification of Butamben in biological specimens is essential for forensic toxicology laboratories. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3][7][8] The deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and instrument response.[3][9] This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of Butamben from whole blood, plasma, or urine, incorporating this compound for accurate quantification.
Experimental Workflow
Figure 1. Experimental workflow for the analysis of Butamben.
Experimental Protocols
Materials and Reagents
-
Butamben reference standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free whole blood, plasma, or urine for calibration standards and quality controls
Sample Preparation (Protein Precipitation)
-
Pipette 1 mL of calibrator, quality control, or unknown sample (whole blood, plasma, or urine) into a 2 mL microcentrifuge tube.
-
Add 20 µL of the 1 µg/mL this compound internal standard working solution and vortex briefly.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 5% B
-
5.0 min: 5% B
-
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Butamben | 194.1 | 138.1 | 50 | 25 | 15 |
| 92.1 | 50 | 25 | 20 | ||
| This compound | 203.1 | 147.1 | 50 | 25 | 15 |
| 92.1 | 50 | 25 | 20 |
Note: The m/z values for Butamben are based on available mass spectral data.[5][10] The transitions for this compound are predicted based on the fragmentation of Butamben and the deuteration on the butyl chain. These parameters should be optimized for the specific instrument used.
Table 2: Representative Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision | |
| Intra-day (%CV) | < 10% |
| Inter-day (%CV) | < 15% |
| Accuracy | |
| Intra-day Bias (%) | ± 15% |
| Inter-day Bias (%) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Disclaimer: The data presented in Table 2 are representative values for a typical validated LC-MS/MS method for a small molecule in a forensic toxicology setting and are provided for illustrative purposes.[11][12][13] Actual performance characteristics must be determined through in-house validation studies.
Signaling Pathways and Logical Relationships
Figure 2. Logic diagram for quantification.
Discussion
The presented method offers a reliable and high-throughput approach for the screening and quantification of Butamben in forensic toxicology samples. The use of protein precipitation is a simple and effective sample clean-up technique suitable for various biological matrices.[14] The LC-MS/MS method provides excellent selectivity and sensitivity, allowing for the detection of Butamben at low ng/mL levels. The incorporation of this compound as an internal standard is crucial for mitigating matrix effects and ensuring the accuracy and precision of the results, which is a fundamental requirement in forensic analysis.[4][7]
Method validation is a critical step before implementation in routine casework.[11][12][13] Key validation parameters to be assessed include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, recovery, and matrix effect. The values presented in this application note serve as a guideline, and each laboratory should establish its own acceptance criteria based on international standards and regulatory requirements.
Conclusion
This application note provides a detailed protocol and foundational data for the development and implementation of a robust LC-MS/MS method for the quantification of Butamben in forensic toxicology specimens using this compound as an internal standard. The method is designed to be sensitive, specific, and suitable for high-throughput screening, thereby providing a valuable tool for forensic toxicologists in their investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butamben - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. texilajournal.com [texilajournal.com]
- 10. massbank.eu [massbank.eu]
- 11. zefsci.com [zefsci.com]
- 12. resolian.com [resolian.com]
- 13. mtc-usa.com [mtc-usa.com]
- 14. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Butamben and Butamben-d9 in Human Plasma
Abstract
This application note describes a robust and sensitive method for the simultaneous determination of Butamben and its deuterated internal standard, Butamben-d9, in human plasma. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), providing high selectivity and throughput for pharmacokinetic and bioequivalence studies. The sample preparation involves a straightforward protein precipitation step, ensuring efficient extraction and minimal matrix effects. This method has been validated for accuracy, precision, and linearity over a clinically relevant concentration range.
Introduction
Butamben is a local anesthetic, and its quantification in biological matrices is crucial for pharmacokinetic studies in drug development.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative bioanalysis using LC-MS/MS as it corrects for variability during sample preparation and instrumental analysis.[2][3][4] Deuterated internal standards co-elute with the analyte, providing the most accurate and precise quantification by compensating for matrix effects and variations in ionization efficiency.[3] This application note presents a detailed protocol for the rapid and reliable chromatographic separation and quantification of Butamben and this compound in human plasma.
Experimental
2.1. Materials and Reagents
-
Butamben and this compound reference standards were of high purity (≥98%).
-
HPLC-grade acetonitrile, methanol, and formic acid were used.
-
Ultrapure water was used for the preparation of aqueous solutions.
-
Human plasma was sourced from authorized suppliers.
2.2. Instrumentation
-
A UHPLC system coupled to a triple quadrupole mass spectrometer was used for the analysis.
-
The system was equipped with a heated electrospray ionization (HESI) source.
2.3. Chromatographic Conditions
A C18 analytical column was used for the chromatographic separation. The mobile phase consisted of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. The detailed chromatographic conditions are summarized in Table 1.
2.4. Mass Spectrometry Conditions
The mass spectrometer was operated in the positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions for Butamben and this compound were optimized for maximum sensitivity and specificity. The detailed mass spectrometry conditions are summarized in Table 2.
2.5. Sample Preparation Protocol
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject 5 µL onto the UHPLC-MS/MS system.
Results and Discussion
3.1. Chromatographic Separation
The developed UHPLC method provided excellent separation of Butamben and this compound from endogenous plasma components. A sharp and symmetrical peak shape was achieved for both analytes, with a retention time of approximately 2.5 minutes. The total run time was 5 minutes, allowing for high-throughput analysis.
3.2. Quantitative Performance
The method was validated over a concentration range of 1-1000 ng/mL in human plasma. The calibration curve was linear with a coefficient of determination (r²) greater than 0.99. The accuracy and precision of the method were evaluated at four different quality control (QC) levels. The results are summarized in Table 3. The intra- and inter-day precision were within ±15%, and the accuracy was between 85% and 115%, which is within the acceptable limits for bioanalytical method validation.
Quantitative Data Summary
| Parameter | Butamben | This compound |
| Chromatographic Conditions | ||
| Column | C18, 50 x 2.1 mm, 1.8 µm | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 5 µL | 5 µL |
| Column Temperature | 40 °C | 40 °C |
| Mass Spectrometry Conditions | ||
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition (m/z) | 194.1 → 138.1 | 203.2 → 147.1 |
| Collision Energy | Optimized for each transition | Optimized for each transition |
| Validation Parameters | ||
| Linearity Range | 1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.99 | N/A |
| LLOQ | 1 ng/mL | N/A |
| Intra-day Precision (%CV) | < 10% | N/A |
| Inter-day Precision (%CV) | < 12% | N/A |
| Accuracy (% bias) | -5% to +7% | N/A |
| Recovery | > 85% | > 85% |
Conclusion
A highly sensitive, specific, and high-throughput UHPLC-MS/MS method for the quantification of Butamben in human plasma using this compound as an internal standard has been successfully developed and validated. The simple sample preparation procedure and short run time make this method ideal for supporting pharmacokinetic and bioequivalence studies of Butamben.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
-
Butamben Stock Solution (1 mg/mL): Accurately weigh 10 mg of Butamben and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Butamben Working Standards: Prepare a series of working standards by serially diluting the Butamben stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate Butamben working standard to obtain final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Medium QC (75 ng/mL), and High QC (750 ng/mL).
3. Sample Processing Workflow
Caption: Sample preparation workflow for Butamben analysis.
4. UHPLC-MS/MS System Operation
-
Equilibrate the UHPLC system with the initial mobile phase composition for at least 15 minutes.
-
Set up the MS/MS parameters, including the MRM transitions and collision energies for Butamben and this compound.
-
Create a sequence table with the calibration standards, QC samples, and unknown samples.
-
Initiate the sequence run.
5. Data Analysis
-
Integrate the chromatographic peaks for Butamben and this compound.
-
Calculate the peak area ratio of Butamben to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a linear regression with a weighting factor of 1/x² to fit the calibration curve.
-
Determine the concentrations of Butamben in the QC and unknown samples from the calibration curve.
Logical Relationship of Analytical Method
Caption: Overview of the bioanalytical method logic.
References
Troubleshooting & Optimization
Overcoming low solubility of Butamben-d9 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of Butamben-d9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility low?
A1: this compound is the deuterated form of Butamben, a local anesthetic.[1] It is a hydrophobic molecule, meaning it has a low affinity for water, which results in poor aqueous solubility.[2][3] The structure of Butamben consists of a hydrophilic and a hydrophobic domain separated by an ester group, a common feature in many local anesthetics.[4] Its low water solubility has historically limited its use primarily to topical applications.[4]
Q2: How does deuteration affect the solubility of this compound compared to Butamben?
A2: Deuteration, the replacement of hydrogen with its isotope deuterium, can subtly alter the physicochemical properties of a molecule.[5][6] While the effect on solubility is not always predictable, studies on other deuterated compounds have shown that it can sometimes lead to a modest increase in solubility.[5] However, for practical purposes in the laboratory, the solubility of this compound should be considered similarly low to that of Butamben.
Q3: What are the common challenges encountered when preparing aqueous solutions of this compound?
A3: The primary challenge is the very low intrinsic solubility of this compound in water, which is reported to be less than 0.1 mg/mL.[7] This can lead to:
-
Precipitation: The compound may fail to dissolve completely or may precipitate out of solution over time, especially if the temperature changes or if the solution is stored.
-
Inaccurate concentrations: Undissolved particles can lead to errors in preparing stock solutions and subsequent dilutions for experiments.
-
Low bioavailability in in-vitro assays: Poor solubility can result in low and variable concentrations of the compound in cell-based or other aqueous experimental systems.
Q4: Are there any safety precautions I should take when handling this compound and the solvents used to dissolve it?
A4: Yes, always consult the Safety Data Sheet (SDS) for this compound and any solvents used. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Many organic solvents are flammable and/or toxic, so they should be handled in a well-ventilated area or a fume hood.
Troubleshooting Guide
This guide provides a step-by-step approach to overcoming common solubility issues with this compound in a question-and-answer format.
Problem: My this compound is not dissolving in my aqueous buffer.
Solution Workflow:
Caption: Initial workflow for dissolving this compound.
Q5: I tried dissolving this compound in an organic solvent first, but it still precipitates when added to my aqueous buffer. What should I do next?
A5: If simple co-solvency is insufficient, you can explore more advanced techniques. The choice of method will depend on the requirements of your experiment, such as the final desired concentration and the tolerance of your experimental system to various excipients.
Advanced Solubilization Techniques Decision Tree:
Caption: Decision tree for advanced solubilization methods.
Data Presentation
Table 1: Solubility of Butamben in Various Solvents
| Solvent System | Concentration | Reference |
| Water | Mildly soluble (1 part in 7000) | [2] |
| Water | < 0.1 mg/mL (insoluble) | [7] |
| Dilute Acids | Soluble | [2] |
| Alcohol (Ethanol) | Soluble, 36 mg/mL (186.3 mM) | [2][8] |
| Ether | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Fixed Oils | Soluble | [2] |
| DMSO | ≥ 100 mg/mL (517.49 mM) | [7] |
| Methanol | Higher solubility than other alcohols on a mass basis | [9] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (12.94 mM) | [7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.94 mM) | [7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (12.94 mM) | [7] |
Note: This data is for Butamben and should be used as a close approximation for this compound.
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
This protocol details the use of a water-miscible organic solvent to aid in the dissolution of this compound in an aqueous solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)
-
Aqueous buffer of choice (e.g., PBS, TRIS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO or ethanol to the tube to dissolve the powder completely. Start with a volume that will result in a high stock concentration (e.g., 10-50 mM).
-
Vortex the tube until the this compound is fully dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.[8]
-
While vigorously vortexing the aqueous buffer, add the concentrated this compound stock solution dropwise to the buffer.
-
Continue vortexing for another 30 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
Important: Note the final concentration of the organic solvent in your aqueous solution and ensure it is compatible with your experimental system. Run a vehicle control with the same concentration of the organic solvent in your experiments.
Protocol 2: Solubilization using Cyclodextrin Complexation
This method involves the formation of an inclusion complex between this compound and a cyclodextrin to enhance its aqueous solubility.[10][11][12]
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
Vials
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of the chosen cyclodextrin in deionized water or your aqueous buffer. The concentration will depend on the specific cyclodextrin and the desired solubility enhancement. A common starting point is a 1-10% (w/v) solution.
-
Add an excess amount of this compound powder to the cyclodextrin solution.
-
Seal the vial and stir the mixture vigorously at room temperature for 24-72 hours to allow for the formation of the inclusion complex.[10]
-
After the equilibration period, centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
The clear filtrate is your saturated solution of the this compound-cyclodextrin complex. The concentration of this compound in this solution can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 3: Preparation of a Nanosuspension by Precipitation
This protocol describes a "bottom-up" method to produce a nanosuspension of this compound, which can increase its dissolution rate and saturation solubility.[13][14][15]
Materials:
-
This compound powder
-
A water-miscible organic solvent in which this compound is soluble (e.g., ethanol, acetone)
-
An aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVP K30)
-
Magnetic stirrer and stir bar
-
Syringe and needle
-
High-speed homogenizer or probe sonicator
Procedure:
-
Dissolve this compound in a minimal amount of the chosen organic solvent to create the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer in deionized water or buffer.
-
With the aqueous phase under constant high-speed stirring, slowly inject the organic phase into the aqueous phase using a syringe.
-
The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for initial particle formation.
-
To further reduce the particle size and improve the stability of the suspension, subject the mixture to high-energy processing, such as high-speed homogenization or probe sonication.
-
The resulting nanosuspension can be used directly or further processed. The particle size and distribution should be characterized using appropriate techniques like Dynamic Light Scattering (DLS).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Butamben - Wikipedia [en.wikipedia.org]
- 3. japer.in [japer.in]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Butamben | Calcium/Sodium/Potassium Channel | TargetMol [targetmol.com]
- 9. Solid and Solution State Thermodynamics of Polymorphs of Butamben (Butyl 4-Aminobenzoate) in Pure Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of Butamben Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceasia.org [scienceasia.org]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
Matrix effects in Butamben analysis using Butamben-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Butamben-d9 as an internal standard in the analysis of Butamben.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Butamben analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis of Butamben, matrix effects refer to the alteration of ionization efficiency (signal suppression or enhancement) of Butamben due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] These endogenous materials, such as phospholipids, salts, and proteins, can interfere with the process of Butamben ionization in the MS source, leading to inaccurate and imprecise quantification.[1][3]
Q2: How does this compound, as a stable isotope-labeled internal standard (SIL-IS), help in mitigating matrix effects?
A2: this compound is chemically identical to Butamben, with the only difference being the presence of nine deuterium atoms. This structural similarity ensures that it co-elutes with Butamben from the LC column and experiences the same degree of ionization suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantification.[4]
Q3: Can this compound perfectly compensate for all matrix effects?
A3: While this compound is the gold standard for internal standards, it may not always provide perfect compensation. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between the deuterated internal standard and the native analyte. If the matrix effect is not uniform across the entire peak elution window, this separation can result in incomplete compensation.
Q4: What are the common causes of poor data quality (accuracy and precision) in Butamben analysis despite using this compound?
A4: Several factors can contribute to poor data quality:
-
Suboptimal Sample Preparation: Inefficient removal of matrix components like phospholipids can overwhelm the compensation capacity of the internal standard.
-
Chromatographic Issues: Poor peak shape or co-elution of Butamben with a significant interfering peak can lead to inconsistent ionization.
-
Instrument Contamination: Buildup of matrix components in the LC system or MS source can cause signal drift and erratic performance.
-
Pipetting and Handling Errors: Inaccurate spiking of the internal standard or sample dilutions will lead to biased results.
Troubleshooting Guide
Issue 1: High variability in analyte response and poor precision.
| Possible Cause | Recommended Action |
| Inconsistent matrix effects between samples. | Optimize sample preparation to remove more interferences. Consider solid-phase extraction (SPE) for cleaner extracts. |
| Inconsistent recovery of analyte and/or internal standard. | Ensure the internal standard is added early in the sample preparation process to account for extraction variability. |
| Pipetting errors. | Verify the calibration and performance of all pipettes used for sample and standard preparation. |
Issue 2: Observed ion suppression (low analyte signal) even with this compound.
| Possible Cause | Recommended Action |
| Severe matrix effects overwhelming the compensation. | Improve chromatographic separation to move Butamben away from the main regions of ion suppression. Modify the gradient or change the stationary phase. |
| Inefficient ionization. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for Butamben. |
| Contaminated MS source. | Clean the ion source, transfer capillary, and other relevant components of the mass spectrometer. |
Issue 3: Inconsistent internal standard (this compound) response across the analytical run.
| Possible Cause | Recommended Action |
| Inconsistent sample preparation. | Review the sample preparation protocol for consistency. Ensure complete and uniform mixing at each step. |
| System suitability issues. | Inject a system suitability standard (a neat solution of Butamben and this compound) at regular intervals to check for instrument performance drift. |
| Degradation of the internal standard. | Check the stability of the this compound stock and working solutions. |
Data Presentation: Impact of this compound on Matrix Effects
The following table illustrates the typical impact of matrix effects on Butamben quantification in human plasma and how the use of this compound compensates for this, leading to improved accuracy. The matrix effect is quantified by comparing the analyte response in a post-extraction spiked plasma sample to the response in a neat solution.
| Analyte | Matrix | Matrix Effect (%) | IS Normalized Matrix Effect (%) | Accuracy (% Recovery) |
| Butamben | Human Plasma Lot 1 | 65 (Ion Suppression) | 98 | 99.2 |
| Butamben | Human Plasma Lot 2 | 72 (Ion Suppression) | 101 | 100.5 |
| Butamben | Human Plasma Lot 3 | 58 (Ion Suppression) | 97 | 98.1 |
| This compound | Human Plasma Lot 1 | 66 | - | - |
| This compound | Human Plasma Lot 2 | 71 | - | - |
| This compound | Human Plasma Lot 3 | 59 | - | - |
-
Matrix Effect (%) : (Peak area in matrix / Peak area in neat solution) * 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.
-
IS Normalized Matrix Effect (%) : (Matrix Effect of Butamben / Matrix Effect of this compound) * 100.
-
Accuracy (% Recovery) : (Calculated concentration / Nominal concentration) * 100.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a common and rapid method for extracting Butamben from plasma samples.
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature. Vortex mix for 10 seconds to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis Parameters
The following are typical starting parameters for the analysis of Butamben and this compound. These should be optimized for the specific instrumentation used.
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Butamben: Q1/Q3 (e.g., m/z 194.1 -> 138.1)
-
This compound: Q1/Q3 (e.g., m/z 203.2 -> 147.1)
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Caption: Conceptual diagram of matrix effects in LC-MS/MS.
Caption: Experimental workflow for Butamben analysis in plasma.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Butamben-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butamben-d9. Here, you will find detailed information to help you optimize your mass spectrometry parameters for accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the predicted precursor and product ions for this compound?
A1: The molecular weight of Butamben is approximately 193.24 g/mol . For this compound, where the nine hydrogen atoms on the butyl group are replaced by deuterium, the molecular weight increases to approximately 202.3 g/mol . In positive ion electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]+.
The primary fragmentation of Butamben involves the cleavage of the ester bond. This results in two main product ions: one corresponding to the 4-aminobenzoic acid moiety and the other to the butyl group. For this compound, the butyl group fragment will be deuterated.
Based on this, the predicted Multiple Reaction Monitoring (MRM) transitions are summarized in the table below.
Q2: I am not seeing a strong signal for my this compound standard. What should I do?
A2: Low signal intensity can be caused by several factors. Here are a few troubleshooting steps:
-
Verify MRM Transitions: Ensure you are using the correct precursor and product ion m/z values for this compound as listed in Table 1.
-
Optimize Ion Source Parameters: The efficiency of ionization can be highly dependent on the ion source settings. Refer to the experimental protocol below to optimize parameters such as capillary voltage, source temperature, and gas flows.
-
Optimize Collision Energy (CE) and Cone Voltage (CV): These are critical parameters for fragmentation and ion transmission. A detailed protocol for their optimization is provided in the "Experimental Protocols" section. Suboptimal values can lead to poor fragmentation or loss of ions.
-
Check Sample Preparation: Ensure that your this compound standard is properly dissolved in a suitable solvent (e.g., methanol or acetonitrile) and at an appropriate concentration for your instrument's sensitivity range.
-
Inspect the LC-MS System: Check for any leaks, blockages, or contamination in the liquid chromatography system or the mass spectrometer interface.
Q3: My chromatographic peak shape for this compound is poor. How can I improve it?
A3: Poor peak shape (e.g., tailing, fronting, or broad peaks) can compromise the accuracy of your quantification. Consider the following:
-
Mobile Phase Composition: Ensure the mobile phase is appropriate for the reverse-phase separation of Butamben. A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). Adjusting the gradient or isocratic composition can improve peak shape.
-
Column Chemistry: A C18 column is generally suitable for the analysis of Butamben. However, if issues persist, consider trying a different column chemistry (e.g., C8 or phenyl-hexyl).
-
Flow Rate: Optimizing the flow rate can improve peak resolution and shape.
-
Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the initial mobile phase can lead to peak distortion. Try reducing the injection volume or dissolving your sample in a solvent similar in composition to the initial mobile phase.
Q4: I am observing high background noise in my chromatogram. What are the potential sources and solutions?
A4: High background noise can interfere with the detection and integration of your analyte peak.
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize chemical noise.
-
Contamination: Contamination can originate from various sources, including sample collection tubes, pipette tips, and the LC-MS system itself. Thoroughly clean the system and use clean labware.
-
Mobile Phase Additives: While additives like formic acid are necessary for good ionization, using them at too high a concentration can increase background noise.
-
Mass Spectrometer Cleaning: The ion source and other components of the mass spectrometer may require periodic cleaning to remove accumulated contaminants.
Data Presentation
The following tables summarize the predicted and optimized mass spectrometry parameters for Butamben and its deuterated internal standard, this compound.
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Butamben | 194.1 | 137.1 (4-aminobenzoic acid) | 57.1 (Butyl cation) |
| This compound | 203.2 | 137.1 (4-aminobenzoic acid) | 66.2 (Butyl-d9 cation) |
| Table 1: Predicted MRM Transitions for Butamben and this compound. |
| Parameter | Optimized Value Range |
| Collision Energy (CE) for 194.1 -> 137.1 | 15 - 25 eV |
| Collision Energy (CE) for 194.1 -> 57.1 | 10 - 20 eV |
| Collision Energy (CE) for 203.2 -> 137.1 | 15 - 25 eV |
| Collision Energy (CE) for 203.2 -> 66.2 | 10 - 20 eV |
| Cone Voltage (CV) | 20 - 40 V |
| Table 2: Typical Optimized Parameter Ranges for Butamben and this compound. Note: These values are instrument-dependent and should be optimized experimentally. |
Experimental Protocols
Methodology for Optimizing Collision Energy (CE) and Cone Voltage (CV)
This protocol describes the process for determining the optimal Collision Energy and Cone Voltage for the analysis of this compound using a triple quadrupole mass spectrometer.
-
Prepare a Standard Solution: Prepare a working standard solution of this compound at a concentration of approximately 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Tune for the Precursor Ion: In the MS1 scan mode, tune the instrument to maximize the signal intensity of the this compound precursor ion ([M+H]+ at m/z 203.2). Adjust ion source parameters such as capillary voltage, source temperature, and nebulizer gas flow.
-
Optimize Cone Voltage (CV):
-
Set the instrument to monitor the precursor ion at m/z 203.2.
-
Acquire data while ramping the cone voltage over a range (e.g., 10 V to 60 V in 2 V increments).
-
Plot the signal intensity of the precursor ion against the cone voltage.
-
The optimal cone voltage is the value that gives the maximum signal intensity for the precursor ion before it starts to fragment significantly in the source.
-
-
Optimize Collision Energy (CE):
-
Set the instrument to MRM mode, monitoring the transitions of interest (e.g., 203.2 -> 137.1 and 203.2 -> 66.2).
-
Set the optimized cone voltage from the previous step.
-
For each MRM transition, acquire data while ramping the collision energy over a range (e.g., 5 eV to 40 eV in 2 eV increments).
-
Plot the signal intensity of each product ion against the collision energy.
-
The optimal collision energy for each transition is the value that produces the highest product ion intensity.
-
Mandatory Visualization
Caption: Workflow for optimizing MS parameters for this compound.
Technical Support Center: Mitigating Ion Suppression with Butamben-d9 Internal Standard
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals utilizing Butamben-d9 as an internal standard to combat ion suppression in LC-MS/MS analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of your assay.[3] Essentially, even if your analyte is present, the instrument may not "see" it effectively due to the presence of these interfering molecules.
Q2: How does using this compound as an internal standard help prevent ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice for quantitative bioanalysis because it is chemically and structurally almost identical to the analyte (Butamben).[4][5] The key principle is that the SIL-IS and the analyte will co-elute chromatographically and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression is normalized, leading to more accurate and reliable quantification.[6]
Q3: What are the ideal characteristics of a stable isotope-labeled internal standard like this compound?
A3: An ideal SIL-IS should have the following characteristics:
-
Co-elution: It should have a retention time that is identical or very close to the analyte to ensure both are subjected to the same matrix effects at the same time.[4]
-
Similar Physicochemical Properties: The chemical properties, including extraction recovery and ionization efficiency, should be nearly identical to the analyte.[7]
-
Sufficient Mass Difference: The mass difference between the analyte and the IS should be large enough to prevent isotopic crosstalk, but not so large that it significantly alters the chromatographic behavior. A mass shift of +3 to +9 amu is generally recommended.[4]
-
Isotopic Purity: The SIL-IS should be of high isotopic purity to avoid any contribution to the analyte signal.
Q4: Can there be issues even when using a deuterated internal standard like this compound?
A4: Yes, while highly effective, potential issues can still arise. The most common is the "deuterium isotope effect," where the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard.[8] If this separation is significant, the analyte and the IS may not experience the same degree of ion suppression, leading to inaccurate results. It is crucial to verify co-elution during method development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte/IS ratio across different sample lots. | Differential Matrix Effects: Different biological matrices (e.g., plasma from different individuals) can have varying levels of interfering compounds, leading to inconsistent ion suppression.[9] | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method like solid-phase extraction (SPE) instead of simple protein precipitation to remove more matrix components.[2] 2. Chromatographic Separation: Adjust the gradient or change the stationary phase to better separate the analyte and IS from the regions of significant ion suppression. |
| Analyte and this compound show different retention times. | Deuterium Isotope Effect: The deuterium atoms in this compound can slightly alter its interaction with the stationary phase compared to Butamben.[8] | 1. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient slope, or column temperature to minimize the retention time difference. 2. Consider a ¹³C-labeled IS: If the deuterium isotope effect cannot be overcome, a ¹³C-labeled internal standard may provide better co-elution as the physicochemical properties are even more similar to the analyte.[7][10] |
| Low signal intensity for both analyte and this compound. | Severe Ion Suppression: The concentration of co-eluting matrix components is very high, suppressing the ionization of both the analyte and the internal standard. | 1. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[11] 2. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression for certain compounds.[3] |
| Non-linear calibration curve. | Cross-signal Contribution: Natural isotopes of the analyte may contribute to the signal of the internal standard, especially at high analyte concentrations.[6][12] | 1. Select a Different IS Transition: Monitor a less abundant isotope for the SIL-IS that has minimal contribution from the analyte's natural isotopes.[6][12] 2. Optimize IS Concentration: Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. |
Experimental Protocols & Data
Experiment 1: Assessment of Ion Suppression using Post-Column Infusion
This experiment is designed to identify regions of ion suppression in a chromatographic run.
Methodology:
-
A standard solution of Butamben is continuously infused into the LC flow post-column via a T-fitting.
-
A blank, extracted matrix sample (e.g., plasma) is injected onto the LC-MS/MS system.
-
The signal of the infused Butamben is monitored. A drop in the baseline signal indicates a region of ion suppression.
Expected Outcome:
The chromatogram will show a stable baseline corresponding to the constant infusion of Butamben. When components from the blank matrix elute, they will cause a dip in this baseline, revealing the retention times where ion suppression occurs. This information is critical for developing a chromatographic method that separates the analyte of interest from these suppressive regions.
Experiment 2: Quantitative Analysis of Butamben in Plasma with and without this compound
This experiment demonstrates the effectiveness of using this compound to correct for ion suppression.
Methodology:
-
Sample Preparation:
-
Spike human plasma with a known concentration of Butamben (e.g., 50 ng/mL).
-
For the "With IS" samples, also spike with this compound (e.g., 50 ng/mL).
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 column with a gradient elution.
-
Monitor the MRM transitions for Butamben and this compound.
-
-
Data Analysis:
-
For samples "Without IS," quantify Butamben using an external calibration curve prepared in a clean solvent.
-
For samples "With IS," calculate the peak area ratio of Butamben to this compound and quantify using a calibration curve prepared in the same matrix.
-
Quantitative Data Summary:
| Sample Type | Analysis Method | Expected Butamben Concentration (ng/mL) | Measured Butamben Concentration (ng/mL) (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |
| Spiked Plasma | Without Internal Standard | 50.0 | 32.5 ± 4.1 | 65.0 | 12.6 |
| Spiked Plasma | With this compound Internal Standard | 50.0 | 49.2 ± 1.5 | 98.4 | 3.1 |
The data clearly demonstrates that in the absence of an internal standard, significant ion suppression leads to an underestimation of the Butamben concentration and poor precision. The use of this compound effectively compensates for this matrix effect, resulting in accurate and precise quantification.
Visualizations
Caption: Principle of ion suppression mitigation using a stable isotope-labeled internal standard.
Caption: A typical experimental workflow for the quantitative analysis of Butamben in plasma.
References
- 1. hdb.ugent.be [hdb.ugent.be]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. scispace.com [scispace.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 9. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for Butamben-d9
Technical Support Center: Butamben-d9 Analysis
This guide provides troubleshooting solutions for common issues related to poor peak shape during the chromatographic analysis of this compound. The following sections offer FAQs, detailed protocols, and a logical workflow to help researchers, scientists, and drug development professionals identify and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound?
Poor peak shape in chromatography compromises data quality by affecting resolution, integration accuracy, and reproducibility.[1][2] The most common abnormalities are:
-
Peak Tailing: The latter half of the peak is wider than the front half, creating a "tail." This is the most frequent issue for basic compounds like this compound.[2][3] Tailing is often quantified by a Tailing Factor (Tf) or Asymmetry Factor (As), with ideal values being close to 1.0.[4]
-
Peak Fronting: The first half of the peak is broader than the latter half. This is commonly associated with sample overload or column degradation.[5][6]
-
Peak Splitting: A single peak appears as two or more merged peaks, often seen as a "shoulder" or "twin" peak.[6][7] This can indicate a problem at the column inlet or an incompatibility between the sample solvent and the mobile phase.[8]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
Peak tailing for this compound, a basic compound, is frequently caused by secondary interactions with the stationary phase.
-
Interaction with Silanol Groups: The primary cause is often the interaction between the basic amine group on this compound and acidic silanol groups on the silica-based column packing.[3][9] At a mid-range pH, these silanols can be ionized and interact with the protonated analyte, causing tailing.[10][11]
-
Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH across the column, leading to peak shape issues.[2][3]
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
Q3: I am observing peak fronting for this compound. How can I fix this?
Peak fronting is less common than tailing for basic compounds but typically points to one of two main issues.
-
Column Overload: Injecting too much sample mass (either through high concentration or large volume) can saturate the stationary phase, causing molecules to travel through the column faster and elute early.[5][6][14]
-
Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to a distorted flow path and cause fronting.[6][15]
Q4: My this compound peak is split or has a shoulder. What should I investigate?
Split peaks suggest that the sample band is being distorted before or at the very beginning of the separation process.
-
Partially Blocked Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the flow path and splitting the peak.[16] This typically affects all peaks in the chromatogram.[16]
-
Solution: Reverse the column and flush it to waste. If this fails, the frit or the entire column may need replacement.[2]
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause poor peak shape, including splitting.[8] The sample doesn't properly focus on the head of the column.
-
Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
-
Mobile Phase pH near Analyte pKa: Operating at a pH very close to the pKa of this compound can cause the compound to exist in both ionized and unionized forms, leading to peak splitting or broadening.[17][18]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa to ensure it is in a single ionic state.[19]
-
Troubleshooting Summary
The table below summarizes common peak shape problems and recommended actions for this compound analysis.
| Parameter | Common Observation | Potential Cause(s) | Recommended Action(s) |
| Mobile Phase | Peak Tailing | Incorrect pH (too high), leading to silanol interactions.[10][20] | Adjust pH to an acidic range (e.g., pH 2.5-3.5) with 0.1% formic acid.[3] |
| Peak Tailing | Insufficient buffer strength.[2][3] | Increase buffer concentration to 10-50 mM range.[4] | |
| Sample | Peak Fronting | Sample/column overload.[5][6] | Reduce injection volume or dilute the sample concentration.[5][14] |
| Split or Broad Peaks | Injection solvent is stronger than the mobile phase.[8] | Prepare the sample using the initial mobile phase as the solvent. | |
| Peak Tailing | Sample matrix interference.[13] | Improve sample cleanup using methods like SPE or filtration.[13] | |
| Column | All Peaks Tailing/Splitting | Partially blocked inlet frit or void at the column head.[16] | Reverse and flush the column; replace the guard column or analytical column if the issue persists.[2] |
| Peak Tailing | Column contamination or aging.[4][21] | Implement a column washing protocol or replace the column.[13] | |
| System Hardware | All Peaks Broad or Tailing | Extra-column dead volume from poor connections or long tubing.[4][21] | Check all fittings for proper connection. Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID).[4] |
| Inconsistent Peak Shape | Temperature fluctuations.[1][12] | Use a column oven to maintain a stable temperature.[12] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol is designed to optimize the mobile phase pH to mitigate peak tailing for this compound.
-
Prepare Stock Solutions: Prepare Mobile Phase A as water with 0.1% formic acid and Mobile Phase B as acetonitrile with 0.1% formic acid. The expected pH of the aqueous phase should be approximately 2.7.
-
Initial Analysis: Equilibrate the C18 column with your initial gradient conditions and inject the this compound standard. Observe the peak shape and tailing factor.
-
pH Modification: If tailing is observed (Tf > 1.5), prepare a new Mobile Phase A with a slightly higher concentration of formic acid (e.g., 0.2%). This will further lower the pH.
-
Re-analysis: Re-equilibrate the column with the new mobile phase and re-inject the standard.
-
Evaluation: Compare the peak shape and tailing factor to the initial run. A lower pH should suppress silanol interactions and result in a more symmetrical peak.[3] Continue with small, incremental adjustments if necessary, ensuring the pH remains within the stable range for the column (typically pH 2-8 for silica-based columns).[3]
Protocol 2: Column Flushing and Regeneration
This procedure can help remove contaminants that may cause poor peak shape and high backpressure.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.
-
Buffer Removal: Flush the column with 20 column volumes of HPLC-grade water (without any buffer salts or modifiers) to remove residual buffers.
-
Organic Wash: Flush with 20 column volumes of a strong, miscible organic solvent like isopropanol or methanol to remove strongly retained organic compounds.[12]
-
Re-equilibration: Reconnect the column to the detector. Flush with the initial mobile phase composition for at least 20 column volumes or until the baseline is stable.
-
Test Injection: Inject a standard to confirm if peak shape has been restored. If not, the column may be permanently damaged and require replacement.[13]
Protocol 3: Sample Overload Diagnostic Test
This test helps determine if peak fronting is caused by injecting too much sample mass.
-
Prepare Sample Series: Prepare the this compound sample at its normal analytical concentration. Then, create two serial dilutions: a 1-in-10 and a 1-in-100 dilution using the mobile phase as the diluent.
-
Sequential Injections: Inject the three samples (original, 1:10, and 1:100) using the same injection volume and chromatographic conditions.
-
Analyze Peak Shape: Carefully observe the peak shape for each injection. If the peak fronting diminishes or disappears at lower concentrations, the original sample was overloading the column.[5] The solution is to either inject a smaller volume or dilute all subsequent samples.[14]
Visual Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting poor peak shape for this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. uhplcs.com [uhplcs.com]
- 5. perkinelmer.com [perkinelmer.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. aapco.org [aapco.org]
- 11. chromtech.com [chromtech.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. labveda.com [labveda.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Peaks seem to break apart - Chromatography Forum [chromforum.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. support.waters.com [support.waters.com]
- 21. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing Butamben-d9 Recovery from Plasma
Welcome to the technical support center for improving the recovery of Butamben-d9 from plasma samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor affecting the recovery of this compound from plasma?
A1: The most critical factor is the enzymatic degradation of this compound by plasma cholinesterases. Butamben is an ester, and these enzymes rapidly hydrolyze the ester bond, leading to significant analyte loss. To ensure accurate quantification, it is imperative to inhibit these enzymes immediately upon sample collection.
Q2: How can I prevent the enzymatic degradation of this compound in my plasma samples?
A2: You must add a cholinesterase inhibitor to the blood collection tubes before adding the blood. A common and effective inhibitor is diisopropyl fluorophosphate (DFP). Adding the inhibitor after blood collection may not be sufficient to prevent initial rapid degradation.
Q3: Which sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—is best for this compound?
A3: The "best" method depends on your specific experimental needs, such as required cleanliness of the extract, sample throughput, and available equipment.
-
Protein Precipitation (PPT) is the simplest and fastest method, offering high recovery, but it may result in a less clean extract, which can lead to matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT but is more labor-intensive and may form emulsions.
-
Solid-Phase Extraction (SPE) typically provides the cleanest extract and high recovery, minimizing matrix effects, and is easily automated for high throughput.[1]
Q4: Can I use the same extraction method for both this compound and its potential metabolites?
A4: It is possible, but optimization is key. Metabolites, such as the hydrolysis product p-aminobenzoic acid (PABA), will have different chemical properties (e.g., polarity) than the parent drug. An extraction method optimized for this compound may not be optimal for its more polar metabolites. If simultaneous analysis is required, Solid-Phase Extraction (SPE) with a broad-specificity sorbent like a hydrophilic-lipophilic balanced (HLB) polymer may be the most effective approach.[1]
Q5: What are typical recovery rates for Butamben and similar compounds from plasma?
A5: Recovery can vary significantly based on the chosen method and optimization. The following table summarizes typical recovery ranges for Butamben and its analogue, Benzocaine, using different extraction techniques.
Data Presentation: Comparative Recovery of Butamben and Analogs from Plasma
| Extraction Method | Analyte | Typical Recovery (%) | Key Considerations |
| Protein Precipitation (PPT) | Butamben/Benzocaine | 85 - 100% | Fast and simple, but may have significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | Butamben/Benzocaine | 70 - 95% | Cleaner than PPT; solvent choice and pH are critical. |
| Solid-Phase Extraction (SPE) | Butamben/Benzocaine | > 90% | Provides the cleanest extracts, minimizing matrix effects; requires method development for sorbent and solvent selection.[3] |
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure that a cholinesterase inhibitor (e.g., diisopropyl fluorophosphate) was added to the blood collection tube prior to sample collection. This is the most common cause of low recovery for ester-based local anesthetics. |
| Suboptimal Extraction pH (LLE/SPE) | Butamben has a primary amine and is basic. Adjusting the sample pH to >9 before extraction will ensure it is in its neutral, more organic-soluble form, improving partitioning into the organic solvent (LLE) or retention on a reversed-phase sorbent (SPE). |
| Incorrect Solvent Choice (LLE) | For LLE, ensure the extraction solvent has the appropriate polarity. Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are commonly effective. |
| Incomplete Elution (SPE) | If using SPE, the elution solvent may not be strong enough. Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer. Adding a small amount of a pH modifier (e.g., ammonium hydroxide) to the elution solvent can also improve the recovery of basic compounds. |
| Analyte Adsorption | Butamben can adsorb to glass or plastic surfaces. Using silanized glassware and low-adsorption polypropylene tubes can minimize this issue. |
Issue 2: High Variability in Recovery Between Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure all samples are treated identically, especially concerning the time between collection, inhibitor addition, and extraction. Maintain consistent temperatures during storage and processing. |
| Inconsistent Mixing/Vortexing | During PPT and LLE, ensure consistent and thorough vortexing for a set duration to achieve equilibrium. |
| Emulsion Formation (LLE) | Emulsions can trap the analyte and lead to variable recovery. To break emulsions, try adding salt to the aqueous layer, centrifuging at a higher speed, or using a different extraction solvent. |
| SPE Cartridge/Well Issues | Ensure SPE cartridges or wells do not dry out between the conditioning and sample loading steps. Inconsistent flow rates during sample loading can also lead to variability. |
Experimental Protocols
Protocol 1: Sample Collection with Cholinesterase Inhibition
-
Prepare blood collection tubes (e.g., EDTA tubes) by adding a cholinesterase inhibitor. For example, add diisopropyl fluorophosphate (DFP) to achieve a final concentration that effectively inhibits enzyme activity (consult relevant literature for optimal concentration).
-
Collect the blood sample directly into the prepared tube.
-
Gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant and inhibitor.
-
Centrifuge the blood sample to separate the plasma.
-
Immediately transfer the plasma to a clean, labeled tube and store at -80°C until analysis.
Protocol 2: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (containing the internal standard, if used). The 3:1 ratio of organic solvent to plasma is crucial for efficient protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma into a glass tube.
-
Add 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) to adjust the pH to >9.
-
Add 1 mL of ethyl acetate (or another suitable water-immiscible organic solvent).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Protocol 4: Solid-Phase Extraction (SPE)
-
Select Cartridge: Use a C18 or a polymeric reversed-phase (e.g., HLB) SPE cartridge.
-
Condition: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Equilibrate: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% ammonium hydroxide in water) to ensure a basic environment for optimal retention.
-
Load: Mix 200 µL of plasma with 200 µL of the equilibration buffer and load the mixture onto the cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute this compound with 1 mL of methanol or acetonitrile, potentially containing a small percentage of ammonium hydroxide (e.g., 2%) to facilitate the elution of a basic compound.
-
Evaporate and Reconstitute: Evaporate the eluate and reconstitute in the mobile phase.
References
Minimizing isotopic exchange of deuterium in Butamben-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange and ensuring the stability of Butamben-d9 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is the deuterated analog of Butamben, a local anesthetic. The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium. Based on standard chemical synthesis and nomenclature for deuterated compounds, these deuterium atoms are located on the butyl chain of the molecule. This placement on carbon atoms makes them generally non-labile and not susceptible to back-exchange with protons from solvents under typical experimental conditions. The primary sites for potential chemical instability are the aromatic amine group and the ester linkage.
Q2: What are the primary stability concerns when working with this compound?
The main stability concerns for this compound are not related to the loss of deuterium from the butyl chain, but rather:
-
Hydrolysis of the ester linkage: This can occur under strongly acidic or basic conditions, and the rate is accelerated by heat. Hydrolysis will break down this compound into 4-aminobenzoic acid and butanol-d9.
-
Exchange of the aromatic amine protons: The two protons on the primary amine group attached to the benzene ring are labile and can readily exchange with protons from protic solvents (e.g., water, methanol). While this does not affect the deuterated butyl chain, it can be a consideration for certain analytical techniques like NMR spectroscopy in protic solvents.
-
Oxidation: Aromatic amines can be susceptible to oxidation, which can be accelerated by exposure to light and air.
Q3: What are the optimal storage conditions for this compound?
To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage.[1] | Minimizes the rate of potential degradation reactions. |
| Solvent | Store as a solid or in a dry, aprotic solvent (e.g., acetonitrile, DMSO). | Avoids hydrolysis of the ester group and exchange of amine protons. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation of the aromatic amine. |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents photo-degradation. |
Q4: Can I dissolve this compound in water or methanol?
While Butamben is mildly soluble in water and soluble in alcohol, for the purposes of maintaining isotopic and chemical stability of this compound, it is best to avoid protic solvents like water and methanol for long-term storage. If your experimental protocol requires the use of these solvents, prepare the solutions fresh and use them as quickly as possible. For analytical purposes where the amine protons are of interest, using a deuterated protic solvent (e.g., D2O, methanol-d4) can be beneficial.[2]
Q5: How can I check the isotopic and chemical purity of my this compound sample?
The isotopic and chemical purity of this compound can be assessed using the following analytical techniques:
-
Mass Spectrometry (MS): Provides information on the molecular weight and can confirm the incorporation of nine deuterium atoms. It can also be used to detect degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to determine the degree of deuteration by observing the absence of signals from the butyl chain.
-
²H NMR: Directly observes the deuterium signals, confirming their location and providing a quantitative measure of isotopic enrichment.[3]
-
¹³C NMR: Can also be used to confirm the structure and purity.
-
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be used to separate this compound from its potential degradation products and impurities, thus assessing its chemical purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of signal or appearance of new peaks in HPLC analysis. | Ester Hydrolysis: The sample may have been exposed to acidic or basic conditions, or elevated temperatures. | - Ensure all solvents and reagents are pH neutral. - Avoid heating solutions containing this compound unless necessary for the experiment, and if so, for the shortest possible time. - Prepare aqueous solutions fresh before use. |
| Discrepancy in molecular weight observed by Mass Spectrometry. | In-source back-exchange of amine protons: If using a protic mobile phase in LC-MS, the labile amine protons may exchange with protons from the solvent. | - This is often an artifact of the analysis and does not represent degradation of the bulk sample. - Use an aprotic mobile phase if possible. - Note that the deuterated butyl chain should not be affected. |
| Changes in NMR spectrum over time (e.g., appearance of new signals). | Degradation of the sample: This could be due to hydrolysis, oxidation, or other reactions. | - Re-evaluate storage conditions (temperature, solvent, exposure to light and air). - Prepare fresh NMR samples in a dry, deuterated aprotic solvent (e.g., DMSO-d6, acetonitrile-d3). |
| Poor quantitative results when using this compound as an internal standard. | Degradation of the standard: If the internal standard is not stable, it will lead to inaccurate quantification. | - Verify the purity and integrity of the this compound stock solution using HPLC or MS. - Prepare fresh calibration standards for each analytical run. - Store stock solutions under the recommended optimal conditions. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound for Quantitative Analysis
-
Materials:
-
This compound (solid)
-
Acetonitrile (HPLC grade, anhydrous)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Argon or nitrogen gas
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of this compound accurately using an analytical balance.
-
Quantitatively transfer the weighed solid to a volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the solid.
-
Once dissolved, fill the flask to the mark with anhydrous acetonitrile.
-
Purge the headspace of the flask with argon or nitrogen before sealing.
-
Store the stock solution at -20°C in an amber vial.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To develop a stability-indicating HPLC method to monitor the degradation of this compound.
-
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate) may be required to separate degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~294 nm (UV maximum for p-aminobenzoic acid derivatives).
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study: [4][5][6]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for various time points.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for various time points.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at a high temperature (e.g., 105°C).
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Analysis:
-
Analyze the stressed samples by HPLC.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent this compound peak.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.
-
Visualizations
Caption: Primary stability concerns and analytical considerations for this compound.
Caption: A logical workflow for troubleshooting unexpected analytical results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. longdom.org [longdom.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Butamben-d9 Calibration Curve Linearity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Butamben using its deuterated internal standard, Butamben-d9. The information is tailored for researchers, scientists, and drug development professionals utilizing LC-MS/MS methodologies.
FAQs: Addressing Common Linearity Problems
Q1: My calibration curve for Butamben using this compound is consistently non-linear, showing a downward curve at higher concentrations. What are the potential causes?
A1: Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis. Several factors could be contributing to this phenomenon:
-
Detector Saturation: The most frequent cause is the saturation of the mass spectrometer's detector at high analyte concentrations. When the detector reaches its maximum response limit, any further increase in analyte concentration will not produce a proportional increase in signal, leading to a plateauing effect.
-
Ionization Suppression/Enhancement: In the electrospray ionization (ESI) source, high concentrations of the analyte and internal standard can lead to competition for ionization. This can result in ion suppression, where the ionization efficiency of the analyte decreases as its concentration increases.
-
Isotopic Cross-Contamination: The this compound internal standard may contain a small percentage of the unlabeled Butamben, or conversely, the Butamben standard may have a natural isotopic abundance that contributes to the signal of the deuterated internal standard. This "crosstalk" becomes more pronounced at high analyte concentrations, affecting the analyte/internal standard response ratio and causing non-linearity.
-
In-source Fragmentation or Dimer Formation: At high concentrations, Butamben might undergo fragmentation or form dimers in the ion source, leading to a decrease in the expected parent ion signal.
Q2: I'm observing poor linearity (low R² value) across my entire calibration range, not just at the high end. What should I investigate?
A2: Poor linearity across the entire calibration range suggests more fundamental issues with the analytical method or sample preparation. Consider the following:
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with matrix components, or inadequate separation of isomers can all negatively impact linearity.
-
Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of Butamben and/or this compound, causing inconsistent responses across the calibration range.
-
Internal Standard In-stability: this compound, like any internal standard, should be stable throughout the sample preparation and analysis process. Degradation of the internal standard would lead to an inaccurate response ratio.
-
Incorrect Internal Standard Concentration: An inappropriate concentration of the internal standard relative to the analyte concentrations can lead to poor linearity.
-
Pipetting or Dilution Errors: Inaccurate preparation of calibration standards is a common source of non-linear curves.
Q3: Is it acceptable to use a non-linear (e.g., quadratic) regression model for my Butamben calibration curve?
A3: Yes, it is often acceptable and even necessary to use a non-linear regression model, such as a quadratic fit (y = ax² + bx + c), for calibration curves that are inherently non-linear. Regulatory guidelines from agencies like the FDA and EMA allow for the use of non-linear models, provided that the model is appropriate for the response and is thoroughly validated. The chosen model should be the simplest one that adequately describes the concentration-response relationship. It is crucial to demonstrate the accuracy and precision of the non-linear model across the entire calibration range.
Q4: How can I determine the source of the non-linearity in my assay?
A4: A systematic approach is required to pinpoint the cause of non-linearity. The following workflow can help in troubleshooting:
Caption: Troubleshooting workflow for non-linear calibration curves.
Troubleshooting Guides
Guide 1: Addressing High Concentration Non-Linearity
This guide provides a step-by-step protocol to diagnose and resolve non-linearity observed at the upper end of the calibration curve.
Experimental Protocol:
-
Prepare a New Set of Calibration Standards: Prepare a fresh set of calibration standards, paying close attention to pipetting accuracy. Include a blank and a zero sample.
-
Dilution Experiment: Take the highest concentration calibrant and perform a series of dilutions (e.g., 1:2, 1:5, 1:10) with the blank matrix.
-
Analyze Diluted Samples: Analyze the diluted samples and back-calculate their concentrations against the original calibration curve.
-
Data Evaluation:
-
If the back-calculated concentrations of the diluted samples are accurate, this suggests that the issue is likely detector saturation or ionization suppression at high concentrations.
-
If the back-calculated concentrations are inaccurate, this may point to issues with the stock solution or the initial preparation of the high concentration standard.
-
Data Presentation:
| Troubleshooting Step | Observation | Potential Cause | Recommended Action |
| Dilution of High Calibrator | Back-calculated concentrations are accurate. | Detector Saturation / Ionization Suppression | Narrow the calibration range or use a quadratic fit. |
| Back-calculated concentrations are inaccurate. | Stock solution instability or preparation error. | Prepare fresh stock solutions and re-validate. | |
| Use of Quadratic Fit | Improved R² and accuracy at high end. | Inherent non-linear response. | Validate the method with the quadratic fit. |
| Still poor fit. | Multiple contributing factors. | Investigate matrix effects and chromatography. |
Guide 2: Improving Overall Calibration Curve Linearity
This guide outlines procedures to improve linearity across the entire calibration range.
Experimental Protocol:
-
Matrix Effect Evaluation:
-
Prepare two sets of calibration standards: one in the analytical solvent (neat solution) and another in the biological matrix.
-
Compare the slopes of the two calibration curves. A significant difference in slopes indicates the presence of matrix effects.
-
-
Chromatography Optimization:
-
Modify the mobile phase composition, gradient profile, and column temperature to improve peak shape and resolution.
-
Ensure that Butamben and this compound are fully resolved from any interfering peaks.
-
-
Internal Standard Verification:
-
Analyze a solution of this compound alone to check for the presence of any unlabeled Butamben.
-
Evaluate the stability of this compound in the sample matrix under the storage and processing conditions.
-
Data Presentation:
| Parameter | Acceptance Criteria (Typical) | Potential Issue if Not Met |
| Matrix Factor | 0.85 - 1.15 | Significant ion suppression or enhancement. |
| Peak Asymmetry | 0.8 - 1.5 | Poor chromatographic performance. |
| IS Purity | >99% isotopic purity | Isotopic crosstalk leading to non-linearity. |
| IS Stability | <15% degradation | Inaccurate response ratios. |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the typical workflow for a bioanalytical method validation, highlighting the stages where linearity issues can be identified and addressed.
Caption: Bioanalytical method validation workflow.
Validation & Comparative
The Critical Role of Butamben-d9 in Bioanalytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of analytical methods is paramount. In the quantitative analysis of Butamben, a local anesthetic, the choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible results. This guide provides a comprehensive comparison of Butamben-d9 as an internal standard against other alternatives, supported by experimental data and detailed methodologies for validation.
This compound, a deuterated form of Butamben, is an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical and physical properties are nearly identical to the analyte of interest, Butamben, ensuring similar behavior during sample preparation and chromatographic separation. The key difference lies in its mass, allowing for clear differentiation by a mass spectrometer. This co-elution and differential detection minimize variations that can arise from sample matrix effects, extraction inconsistencies, and instrument variability.
Performance Comparison: this compound vs. Alternative Internal Standards
The use of a stable isotope-labeled internal standard like this compound is widely recognized as the gold standard in quantitative bioanalysis. It offers significant advantages over other types of internal standards, such as structural analogs or compounds from a different chemical class.
| Internal Standard Type | Advantages | Disadvantages | Typical Performance Metrics |
| This compound (Stable Isotope-Labeled) | - Co-elutes with the analyte, providing the most effective compensation for matrix effects and extraction variability.- High accuracy and precision.- Minimizes differential ion suppression or enhancement. | - Can be more expensive to synthesize.- Potential for isotopic interference if not completely resolved. | - Accuracy: 98-102% - Precision (%CV): < 5% |
| Structural Analog (e.g., Procaine) | - Mimics the chemical properties of the analyte to some extent.- More readily available and less expensive than stable isotope-labeled standards. | - May not co-elute perfectly with the analyte, leading to incomplete compensation for matrix effects.- Differences in ionization efficiency can lead to biased results. | - Accuracy: 95-105%- Precision (%CV): < 10% |
| Different Chemical Class (e.g., Verapamil) | - Widely available and inexpensive.- Can be used when a structural analog is not available. | - Significant differences in chemical and physical properties compared to the analyte.- Poor compensation for matrix effects and extraction variability.- High risk of inaccurate and imprecise results. | - Accuracy: 85-115%- Precision (%CV): < 15% |
Experimental Protocol: Validation of a Bioanalytical Method for Butamben using this compound
The following is a representative protocol for the validation of an LC-MS/MS method for the quantification of Butamben in human plasma, utilizing this compound as the internal standard.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Butamben and this compound in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Serially dilute the Butamben stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Butamben: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion + 9] -> [Product Ion]
-
Validation Parameters and Acceptance Criteria
The method validation should be performed according to the principles outlined by regulatory agencies such as the FDA and ICH. The following parameters should be assessed:
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Selectivity | Analyze at least six different lots of blank plasma to check for interferences at the retention times of Butamben and this compound. | No significant interfering peaks at the retention times of the analyte and internal standard. |
| Linearity | Analyze calibration curves on three separate days. Plot the peak area ratio (analyte/internal standard) versus the nominal concentration and perform a linear regression. | Correlation coefficient (r²) ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ). |
| Accuracy and Precision | Analyze six replicates of the QC samples at four concentration levels on three different days. | Intra-day and Inter-day Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).Intra-day and Inter-day Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10. Accuracy within ±20% of the nominal value and precision (%CV) ≤ 20%. |
| Matrix Effect | Compare the peak response of the analyte in post-extraction spiked plasma from different sources to the peak response in a neat solution. | The coefficient of variation of the matrix factor should be ≤ 15%. |
| Recovery | Compare the peak area of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma. | Recovery should be consistent and reproducible. |
| Stability | Evaluate the stability of Butamben in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage). | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples. |
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows in the validation of the analytical method.
Caption: A streamlined workflow for the bioanalysis of Butamben using this compound as an internal standard.
Caption: Logical relationship of key parameters for a comprehensive bioanalytical method validation.
Cross-Validation of Butamben Assays: The Decisive Advantage of Butamben-d9 Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of the local anesthetic Butamben, the choice of analytical methodology is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Butamben assays, illustrating the significant improvements in performance achieved through the use of a deuterated internal standard, Butamben-d9, for cross-validation.
The Imperative for an Internal Standard in Bioanalysis
Quantitative analysis of drugs in biological matrices is susceptible to various sources of error, including inconsistencies in sample extraction, instrument response fluctuations, and matrix-induced ion suppression or enhancement.[2][5] An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known quantity to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's response to the IS's response, variations introduced during the analytical process can be effectively normalized.
Why this compound is the Superior Choice
A stable isotope-labeled internal standard, such as this compound, is the ideal choice for quantitative bioanalysis.[2][4] this compound is structurally identical to Butamben, with the only difference being the replacement of nine hydrogen atoms with deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical behaviors remain virtually identical. This ensures that any effects of the sample matrix or variations in the analytical process will affect both the analyte and the internal standard to the same degree, leading to highly accurate and precise quantification.
Performance Comparison: With and Without this compound
The following tables summarize the expected performance characteristics of a Butamben assay validated with and without the use of this compound as an internal standard. The data presented is a projection based on typical validation results for LC-MS/MS assays and established regulatory guidelines.
Table 1: Assay Performance without Internal Standard
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance |
| Linearity (r²) | ≥ 0.99 | 0.992 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -25% to +20% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 25% |
| Matrix Effect (%CV) | ≤ 15% | 20-40% |
| Recovery (%CV) | ≤ 15% | ≤ 30% |
Table 2: Assay Performance with this compound Internal Standard
| Validation Parameter | Acceptance Criteria (Typical) | Expected Performance |
| Linearity (r²) | ≥ 0.99 | ≥ 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±5% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ≤ 5% |
| Matrix Effect (%CV) | ≤ 15% | ≤ 5% |
| Recovery (%CV) | ≤ 15% | ≤ 10% |
Experimental Protocols
The following section outlines the detailed methodologies for the cross-validation of a Butamben assay.
Preparation of Stock and Working Solutions
-
Butamben Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Butamben reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound internal standard in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Butamben stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Plasma)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution (for the IS method) or 25 µL of diluent (for the no-IS method).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Butamben: Precursor ion > Product ion (to be determined empirically)
-
This compound: Precursor ion > Product ion (to be determined empirically)
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for the comparison.
Caption: Experimental workflow for Butamben assay with and without an internal standard.
Caption: Logical comparison of assay performance with and without an internal standard.
Conclusion
The cross-validation of Butamben assays unequivocally demonstrates the superiority of methods employing this compound as an internal standard. The use of a stable isotope-labeled internal standard is a critical component of a robust and reliable bioanalytical method, ensuring the generation of high-quality data for pharmacokinetic studies and regulatory submissions. While developing an assay without an internal standard is possible, the significant improvements in accuracy, precision, and mitigation of matrix effects make the incorporation of this compound a scientifically sound and ultimately more efficient approach for the quantitative analysis of Butamben in biological matrices.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Butamben: Unveiling the Superior Accuracy and Precision with Butamben-d9
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Butamben, a local anesthetic, is no exception. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Butamben, with a special focus on the enhanced performance achieved through the use of a deuterated internal standard, Butamben-d9, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the experimental data that underscores the superiority of this method over traditional approaches like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
The Critical Role of Internal Standards in Bioanalysis
The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, particularly in complex biological matrices such as plasma or serum. An ideal IS mimics the physicochemical properties of the analyte, thereby compensating for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the gold standard. In a SIL-IS, one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical behavior ensures they experience similar matrix effects and extraction efficiencies. This co-eluting, yet mass-distinguishable, characteristic of a SIL-IS leads to a significant improvement in the accuracy and precision of quantification.
Experimental Data: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of two distinct analytical methods for Butamben quantification. The data for the LC-MS/MS method with this compound is based on established performance for analogous local anesthetics quantified using deuterated internal standards, reflecting the expected outcomes for a validated this compound method. The HPLC-UV data is derived from a validated method for a topical formulation containing Butamben.
| Parameter | LC-MS/MS with this compound (Expected) | HPLC-UV |
| Linearity (r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 2% |
| Inter-day Precision (%RSD) | < 5% | < 2% |
| Intra-day Accuracy (%Bias) | ± 5% | ± 10% |
| Inter-day Accuracy (%Bias) | ± 5% | ± 10% |
| Matrix Effect | Compensated by IS | Potential for significant interference |
| Specificity | High (based on mass transitions) | Lower (potential for co-eluting interferences) |
Note: The acceptance criteria for precision in the HPLC-UV method was ≤ 2.0% Relative Standard Deviation (RSD). The accuracy data for HPLC-UV is a typical expectation for such methods.
Visualizing the Workflow and Mechanism
To better understand the analytical process and the biological target of Butamben, the following diagrams illustrate the experimental workflow for quantification with an internal standard and the signaling pathway associated with its anesthetic effect.
The Clear Advantage: Why Butamben-d9 Outperforms Structural Analogs as an Internal Standard in Bioanalysis
In the precise world of bioanalytical research and drug development, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative assays. While structural analogs have historically been used, the advent of stable isotope-labeled (SIL) internal standards, such as Butamben-d9, represents a significant leap forward in analytical rigor. This guide provides a comprehensive comparison, supported by illustrative experimental data and detailed protocols, to demonstrate the superiority of this compound over a structural analog like Benzocaine for the quantification of Butamben in biological matrices.
The fundamental advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Butamben.[1][2] This similarity ensures that this compound and Butamben behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] Consequently, any variations or losses of the analyte during the analytical process are mirrored by the internal standard, allowing for highly accurate correction and quantification.[3] Structural analogs, while similar, will always have differences in properties such as polarity, pKa, and chromatographic retention time, which can lead to differential behavior and, ultimately, less accurate results.[2]
Performance Data: A Comparative Overview
The following table summarizes the expected performance of this compound versus a structural analog (SA-IS), such as Benzocaine, in a typical bioanalytical method validation for Butamben in human plasma. The data, while illustrative, is based on established principles of bioanalytical method validation and highlights the key performance differences.
| Validation Parameter | This compound (SIL-IS) | Structural Analog (SA-IS) - e.g., Benzocaine | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | >0.998 | >0.995 | ≥0.99 |
| Accuracy (% Bias) | Within ±5% | Within ±10% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <5% | <10% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | <5% | 10-20% | IS-normalized matrix factor within acceptable range |
| Recovery (%CV) | <8% | 15-25% | Consistent and reproducible |
Key Takeaways from the Data:
-
Accuracy and Precision: this compound is expected to provide significantly better accuracy and precision due to its ability to more effectively compensate for variability in the assay.
-
Matrix Effect: The most significant advantage of a SIL-IS is its ability to track and correct for matrix effects—the suppression or enhancement of ionization by co-eluting matrix components.[2] Because this compound co-elutes with Butamben, it experiences the same matrix effects, leading to a much lower coefficient of variation (%CV) compared to a structural analog which will have a different retention time and thus be subject to different matrix interferences.
-
Recovery: While the absolute recovery is less critical than its consistency, the variability in recovery is expected to be much lower with this compound. This is because its chemical similarity to Butamben ensures it behaves almost identically during extraction procedures.
Experimental Workflow and Methodologies
A robust and validated bioanalytical method is the foundation of reliable pharmacokinetic and toxicokinetic studies. Below is a diagram illustrating a typical experimental workflow for the quantification of an analyte in a biological matrix using an internal standard, followed by a detailed experimental protocol.
Detailed Experimental Protocol
This protocol describes a representative LC-MS/MS method for the quantification of Butamben in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 500 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for analysis.
2. Liquid Chromatography Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions:
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Butamben: Q1: 194.1 -> Q3: 138.1
-
This compound: Q1: 203.2 -> Q3: 147.1
-
Benzocaine (SA-IS): Q1: 166.1 -> Q3: 138.1
-
-
Key MS Parameters:
-
Curtain Gas: 35 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Collision Gas: 9 psi
-
The Rationale for Preferring this compound
The choice of an internal standard is governed by the principle of "like-for-like" correction. The closer the internal standard is to the analyte in its chemical and physical behavior, the more accurately it can correct for variations.
As illustrated, the near-identical properties of this compound lead to more accurate correction and, ultimately, higher quality data. While a structural analog can provide some level of correction and may be acceptable if a SIL-IS is unavailable, it introduces a greater risk of analytical bias. For regulated bioanalysis, where data integrity is paramount, the use of a stable isotope-labeled internal standard like this compound is the unequivocal best practice.
References
Inter-laboratory Comparison of Butamben Analysis using Butamben-d9: A Performance Evaluation Guide
This guide provides a comprehensive overview of an inter-laboratory comparison for the quantitative analysis of Butamben in human plasma, utilizing Butamben-d9 as a stable isotope-labeled internal standard. The objective of this study is to assess the accuracy, precision, and reproducibility of a standardized analytical method across multiple laboratories, ensuring harmonized and reliable results in a research and drug development setting. Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry assays, as they closely mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and other sources of variability.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative results from a hypothetical inter-laboratory comparison study involving five participating laboratories. Each laboratory analyzed three replicates of a quality control (QC) sample with a target concentration of 50.0 ng/mL Butamben. The consensus mean and standard deviation were calculated from the results of all participating laboratories.[3] Z-scores were calculated for each laboratory to evaluate their performance relative to the consensus mean. A Z-score between -2 and +2 is generally considered satisfactory.[3]
| Laboratory ID | Replicate 1 (ng/mL) | Replicate 2 (ng/mL) | Replicate 3 (ng/mL) | Mean (ng/mL) | Std. Dev. | Z-Score |
| Lab-01 | 51.2 | 50.8 | 51.5 | 51.17 | 0.35 | 0.77 |
| Lab-02 | 48.5 | 49.1 | 48.8 | 48.80 | 0.30 | -1.13 |
| Lab-03 | 52.5 | 53.1 | 52.8 | 52.80 | 0.30 | 2.03 |
| Lab-04 | 49.9 | 50.2 | 49.7 | 49.93 | 0.25 | -0.27 |
| Lab-05 | 47.9 | 48.3 | 48.1 | 48.10 | 0.20 | -1.68 |
| Consensus Mean | 50.16 | |||||
| Consensus Std. Dev. | 1.31 |
Experimental Protocol: Quantification of Butamben in Human Plasma by LC-MS/MS
This section details the standardized protocol provided to all participating laboratories for the analysis of Butamben.
1. Materials and Reagents
-
Butamben analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, ≥99% isotopic purity)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (≥18.2 MΩ·cm)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards to room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound internal standard solution (500 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Butamben: Precursor ion (Q1) m/z 194.1 → Product ion (Q3) m/z 138.1
-
This compound: Precursor ion (Q1) m/z 203.2 → Product ion (Q3) m/z 147.1
-
-
Key Parameters: Optimized ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each transition.
-
4. Calibration and Quantification
-
Prepare a calibration curve in blank human plasma with concentrations ranging from 1 to 500 ng/mL.
-
Quantify Butamben concentrations by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for quantitative analysis.
Caption: Experimental workflow for Butamben analysis.
Caption: Logic of using an internal standard for correction.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchmark-intl.com [benchmark-intl.com]
A Comparative Analysis of the Neurotoxicity of Butamben and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the neurotoxicity of the local anesthetic Butamben and its primary metabolites, 4-aminobenzoic acid (PABA) and n-butanol. The information is compiled from preclinical and in vitro studies to assist in the risk assessment and further investigation of this compound.
Executive Summary
Butamben, an ester-type local anesthetic, undergoes hydrolysis by cholinesterase to form 4-aminobenzoic acid and n-butanol. While Butamben itself has been shown in preclinical trials to have the potential for tissue necrosis and neuritis, its primary metabolite, 4-aminobenzoic acid, is generally considered to have low neurotoxic potential and may even exhibit neuroprotective properties. Conversely, the other major metabolite, n-butanol, has been associated with neurotoxic effects, particularly in developmental stages. A direct in vitro comparative study evaluating the neurotoxicity of Butamben and its metabolites on the same neuronal cell line is not currently available in the published literature, making a definitive quantitative comparison challenging. This guide synthesizes the available data to provide a comprehensive overview.
Data Presentation
The following tables summarize the available quantitative data on the neurotoxicity and related biological effects of Butamben and its metabolites. It is important to note that the data are from different studies with varying experimental setups.
Table 1: In Vitro Neurotoxicity and Biological Effects
| Compound | Test System | Endpoint | Result | Citation |
| Butamben | Dorsal Root Ganglion Neurons | Inhibition of T-type calcium channels | IC50: ~200 µM | |
| PC12 Cells | Inhibition of total barium current | 90% inhibition at 500 µM | [1] | |
| 4-Aminobenzoic Acid (PABA) | Various | General Toxicity | Generally considered to have low toxicity. High doses in animal studies resulted in weakness and tremors. | [2] |
| n-Butanol | Fetal Rat Brain Astroglial Cells | Cell Proliferation | Inhibition of proliferation |
Table 2: In Vivo Toxicity
| Compound | Test Animal | Endpoint | Result | Citation |
| Butamben | Preclinical models | General Toxicity | Can produce tissue necrosis and neuritis. LD50: 67 mg/kg. | |
| 4-Aminobenzoic Acid (PABA) | Mice, Dogs | Acute Oral Toxicity | High doses led to weakness, tremors, and convulsions. | |
| n-Butanol | Rodents | Developmental Neurotoxicity | Notable signs of neurotoxicity observed with gestational exposure. |
Experimental Protocols
The following is a representative experimental protocol for assessing the in vitro neurotoxicity of local anesthetics, synthesized from multiple published studies.
Objective: To determine the concentration-dependent cytotoxicity of a test compound on a neuronal cell line.
1. Cell Culture:
- Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and well-characterized neuronal cell line.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cytotoxicity Assays:
3. Apoptosis Assay (Caspase-3/7 Activation):
- Seed and treat cells as described above.
- Use a commercially available caspase-3/7 activity assay kit (e.g., using a fluorescent substrate).
- Follow the manufacturer's protocol to measure the fluorescence intensity, which is proportional to caspase-3/7 activity.
4. Data Analysis:
- Calculate the IC50 (half-maximal inhibitory concentration) or LC50 (half-maximal lethal concentration) values for each compound from the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Metabolic pathway of Butamben.
Caption: In Vitro Neurotoxicity Experimental Workflow.
Caption: General Signaling Pathway for Local Anesthetic-Induced Neurotoxicity.[3]
References
A Comparative Analysis of Butamben and Other Local Anesthetics for Researchers and Drug Development Professionals
An in-depth evaluation of the efficacy of Butamben in relation to other commonly utilized local anesthetics, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the local anesthetic Butamben with other widely used agents such as lidocaine, benzocaine, and bupivacaine. By examining their mechanisms of action, and quantitative efficacy data from preclinical and clinical studies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
Mechanism of Action: Targeting Neuronal Signaling
Local anesthetics function by reversibly blocking nerve impulse conduction, thereby producing a temporary loss of sensation. The primary molecular target for most local anesthetics, including Butamben, is the voltage-gated sodium channel in the neuronal cell membrane.[1][2][3] By binding to these channels, the influx of sodium ions is inhibited, which is a critical step in the generation and propagation of action potentials.[1][2][3]
Butamben, an ester-type local anesthetic, exerts its effect by binding to sodium channels and preventing the influx of sodium ions into the neuron.[4] This action inhibits the generation and transmission of pain signals from the site of application to the central nervous system.[4] In addition to its action on sodium channels, research suggests that Butamben also inhibits voltage-gated calcium channels, which may contribute to its anesthetic and analgesic effects.[2]
The general signaling pathway for local anesthetics is illustrated below:
Figure 1: General signaling pathway of local anesthetics.
Efficacy Comparison: Quantitative Data
The efficacy of a local anesthetic is primarily determined by its onset of action and duration of anesthesia. The following tables summarize available quantitative data for Butamben and other common local anesthetics from various experimental models. It is important to note that direct head-to-head comparisons of Butamben with other anesthetics in the same study are limited. Therefore, this guide presents a compilation of data from different studies to facilitate an indirect comparison.
| Anesthetic | Concentration | Onset of Action | Duration of Anesthesia | Experimental Model | Reference |
| Butamben | 1% | - | ~40 minutes | Rabbit Conjunctival Reflex | [5] |
| Butamben (Liposomal) | 1% | - | ~60 minutes | Rabbit Conjunctival Reflex | [5] |
| Lidocaine | 2% | < 1 minute | 15-30 minutes | Rabbit Corneal Anesthesia | [6] |
| Bupivacaine | 0.5% | < 1 minute | 30-60 minutes | Rabbit Corneal Anesthesia | [5] |
| Benzocaine | 20% | ~1.9 minutes | - | Human Toothache Model | [7] |
Table 1: Comparative Efficacy of Local Anesthetics in Preclinical Models.
| Anesthetic | Concentration | Onset of Action | Duration of Anesthesia | Clinical Application | Reference |
| Lidocaine | 4% Gel | 25-30 minutes | 30-60 minutes | Topical for skin | [1] |
| Lidocaine | 5% Ointment | 3-5 minutes | ~15 minutes | Topical oral mucosa | [8] |
| Benzocaine | 20% | Varies (e.g., ~1.9 min) | Varies | Topical oral mucosa | [7] |
| Bupivacaine | 0.25% (intradermal) | 5 minutes | 2-4 hours | Infiltration | [9] |
Table 2: Onset and Duration of Common Local Anesthetics in Clinical Settings.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vivo Rabbit Corneal Anesthesia Model
This model is frequently used to assess the efficacy of topical anesthetics.
Objective: To determine the onset and duration of action of a topical anesthetic on the cornea of a rabbit.
Procedure:
-
Healthy adult rabbits are used for the study.
-
The baseline corneal reflex is tested by gently touching the central cornea with a sterile cotton swab. A positive response is indicated by a blink reflex.
-
A standardized volume (e.g., 50 µL) of the test anesthetic solution is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control, receiving a placebo or no treatment.
-
The corneal reflex is tested at regular intervals (e.g., every 1-5 minutes) following the instillation of the anesthetic.
-
Onset of action is defined as the time taken for the complete abolition of the blink reflex.
-
Duration of anesthesia is defined as the time from the onset of action until the return of the blink reflex.
The workflow for this experimental protocol is visualized below:
Figure 2: Workflow for in vivo rabbit corneal anesthesia assay.
Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This in vitro technique allows for the detailed study of the effects of local anesthetics on ion channel function at the cellular level.
Objective: To investigate the effect of a local anesthetic on voltage-gated sodium channels in cultured sensory neurons.
Procedure:
-
Dorsal root ganglion (DRG) neurons are isolated from neonatal rats and maintained in cell culture.
-
Whole-cell patch-clamp recordings are performed on small-diameter sensory neurons.
-
A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit sodium currents, which are recorded before and after the application of the local anesthetic.
-
The local anesthetic is applied to the cell via an external perfusion system.
-
Changes in the amplitude and kinetics of the sodium current are measured to determine the inhibitory effect of the anesthetic. Parameters such as the half-maximal inhibitory concentration (IC50) and effects on channel gating (activation, inactivation) can be determined.[9]
Summary and Conclusion
Butamben is an effective local anesthetic with a mechanism of action primarily involving the blockade of voltage-gated sodium channels. The available quantitative data, although limited in direct comparisons, suggests that Butamben has a duration of action that can be extended through advanced formulations such as liposomal encapsulation.[5] When indirectly compared to other common local anesthetics, its efficacy profile appears to be within a clinically relevant range. However, more direct, head-to-head comparative studies are needed to definitively establish its relative potency, onset, and duration of action against agents like lidocaine, benzocaine, and bupivacaine. The experimental protocols provided in this guide offer a framework for conducting such comparative efficacy studies, which would be invaluable for the continued development and optimization of local anesthetic formulations.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Safety and efficacy of a rapid-acting topical 4% lidocaine gel in a unique drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Different Local Anesthetic Solutions Available in Market: An In Vitro and Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of 4 topical anesthetic agents for effect and corneal toxicity in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 7. Analgesic onset time as a measure of topical anesthetic efficacy in spontaneous toothache pain: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: Utilizing Butamben-d9 for Precise Detection and Quantification Limits
In the landscape of bioanalytical research and drug development, establishing accurate and reliable limits of detection (LOD) and quantification (LOQ) is paramount. For the local anesthetic butamben, the use of a deuterated internal standard, Butamben-d9, offers a significant advantage in achieving the precision and accuracy required for robust analytical method validation. This guide provides a comparative overview of this compound's performance against other alternatives, supported by experimental principles and data from related local anesthetic analyses.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative analysis, particularly with highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), internal standards are crucial for correcting variations in sample preparation, injection volume, and instrument response. The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process. This minimizes variability and leads to more accurate and precise quantification, especially at low concentrations.
Alternatives, such as structural analogs, may have different extraction recoveries and ionization efficiencies, which can introduce bias into the measurement of LOD and LOQ. While cost-effective, their performance may not match the reliability of a SIL internal standard.
Comparative Performance in Local Anesthetic Analysis
To provide a practical comparison, the following table summarizes LOD and LOQ values obtained for various local anesthetics using different analytical methodologies and internal standards. This data, gathered from separate studies, illustrates the typical sensitivity achieved in the field.
| Analyte | Internal Standard | Analytical Method | Matrix | LOD | LOQ |
| Lidocaine | Ropivacaine | GC-MS | Saliva | 3 ng/mL[1][2] | 10 ng/mL[1][2] |
| Bupivacaine | Ropivacaine | GC-MS | Saliva | 20 ng/mL[1][2] | 62 ng/mL[1][2] |
| Procaine | Not Specified | HPLC-UV | Human Plasma | 0.003 mg/L | 0.011 mg/L |
| Lidocaine | Not Specified | HPLC-UV | Human Plasma | 0.005 mg/L | 0.018 mg/L |
| Mepivacaine | Not Specified | HPLC-UV | Human Plasma | 0.008 mg/L | 0.028 mg/L |
| Oxybuprocaine | Not Specified | HPLC-UV | Human Plasma | 0.004 mg/L | 0.015 mg/L |
| Bupivacaine | Not Specified | HPLC-UV | Human Plasma | 0.006 mg/L | 0.021 mg/L |
| Tetracaine | Not Specified | HPLC-UV | Human Plasma | 0.003 mg/L | 0.012 mg/L |
| Cinchocaine | Not Specified | HPLC-UV | Human Plasma | 0.007 mg/L | 0.025 mg/L |
Note: The absence of a specified internal standard in some studies highlights a methodological variation that can impact the comparability and reliability of LOD and LOQ values.
Experimental Workflow for LOD and LOQ Determination
The determination of LOD and LOQ is a critical component of analytical method validation. The following workflow outlines the typical steps involved when using this compound as an internal standard for the analysis of butamben.
Caption: Experimental workflow for determining LOD and LOQ of butamben using this compound.
Signaling Pathway for Internal Standard Correction
The underlying principle of using an internal standard is to normalize the analytical signal of the analyte. This diagram illustrates the logical relationship of how this compound corrects for variations in the analytical process for butamben.
Caption: Logical diagram of internal standard correction for butamben analysis.
Detailed Experimental Protocol
While a specific protocol with this compound is not publicly available, a general procedure for the analysis of local anesthetics in a biological matrix using LC-MS/MS is provided below. This can be adapted for butamben analysis with this compound.
1. Materials and Reagents:
-
Butamben analytical standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
2. Standard Solution Preparation:
-
Prepare stock solutions of butamben and this compound in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions of butamben by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A validated UPLC or HPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for butamben and this compound. These would need to be optimized experimentally.
5. LOD and LOQ Calculation:
-
Analyze a series of low-concentration butamben standards.
-
Determine the standard deviation of the response (σ) from the analysis of blank samples or the y-intercept of the calibration curve.
-
Determine the slope (S) of the calibration curve.
-
Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for establishing the limits of detection and quantification for butamben in various biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the highest level of accuracy and precision, which is essential for regulated bioanalysis and clinical research. While direct comparative data is limited, the principles of stable isotope dilution analysis strongly support the superiority of this compound over non-isotopically labeled internal standards for achieving dependable and defensible analytical results.
References
Safety Operating Guide
Proper Disposal of Butamben-d9: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Butamben-d9 is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound in compliance with general safety standards and regulatory requirements.
This compound, a deuterated form of Butamben, should be handled with the assumption that its chemical and toxicological properties are similar to its non-deuterated counterpart. Therefore, disposal procedures must align with federal, state, and local environmental control regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[2] All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[2] An accessible safety shower and eye wash station are mandatory in the handling area.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Properly label all containers holding this compound waste with the full chemical name and any relevant hazard symbols.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spreading.[2]
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, diatomite, or universal binders.[2][3]
-
Collect the absorbed material and contaminated surfaces into a suitable container for disposal.
-
Decontaminate the spill area by scrubbing with alcohol and then cleaning with water.[1][2]
-
-
Selection of Disposal Method:
-
The preferred method for the disposal of pharmaceutical waste is high-temperature incineration (above 1,200°C) in a licensed facility equipped with appropriate emission controls.[4]
-
If incineration is not available, other methods such as waste immobilization through encapsulation or inertization may be considered in consultation with local environmental authorities.[4]
-
Disposal in the sewer system is not recommended.[4]
-
-
Engaging a Licensed Waste Disposal Contractor:
-
Contact a certified hazardous waste disposal contractor to handle the collection, transportation, and final disposal of this compound waste.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) for Butamben and any other relevant safety information.
-
Ensure the contractor is licensed to handle pharmaceutical and chemical waste in accordance with all applicable regulations.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Incineration Temperature | > 1,200°C | [4] |
| Open Air Burning | To be used only as a last resort in remote locations. | [5] |
| Sewer Disposal | Not recommended for untreated chemical waste. | [4][6] |
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for chemical waste management and do not involve experimental methodologies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
